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  • Product: 2,4,6-Tris(trifluoromethyl)phenol
  • CAS: 122489-60-5

Core Science & Biosynthesis

Foundational

Whitepaper: Thermodynamic Profiling and Extreme Acidity of 2,4,6-Tris(trifluoromethyl)phenol (TTFMP)

Executive Summary 2,4,6-Tris(trifluoromethyl)phenol (CAS: 122489-60-5) represents a fascinating anomaly in physical organic chemistry[1]. Characterized by the presence of three strongly electron-withdrawing trifluorometh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,4,6-Tris(trifluoromethyl)phenol (CAS: 122489-60-5) represents a fascinating anomaly in physical organic chemistry[1]. Characterized by the presence of three strongly electron-withdrawing trifluoromethyl (—CF₃) groups, this compound exhibits record-breaking gas-phase acidity among neutral Brønsted phenolic acids[2]. This technical guide explores the mechanistic causality behind its pKa, details self-validating protocols for its measurement, and outlines its utility in advanced drug development and materials science.

Electronic Mechanisms Governing Extreme Acidity

The acidity of phenolic compounds is traditionally dictated by the thermodynamic stability of the conjugate phenoxide base. In TTFMP, the stabilization of the phenoxide anion is driven by two primary stereoelectronic effects:

  • Potent Inductive Withdrawal (—I Effect): The highly electronegative fluorine atoms create a massive dipole, drawing electron density away from the phenoxide oxygen through the σ-skeleton[1].

  • Negative Hyperconjugation: Unlike nitro groups (—NO₂) which stabilize charge via π-resonance, —CF₃ groups stabilize the anion through negative hyperconjugation. High-energy electron density from the aromatic ring delocalizes into the low-lying antibonding σ* orbitals of the C—F bonds.

Interestingly, while TTFMP holds the record for gas-phase acidity ( ΔGacid∘​=291.8 kcal/mol)[2], surpassing even picric acid (2,4,6-trinitrophenol), its behavior in aqueous solution is heavily modulated by the "fluorous effect." The extreme hydrophobicity and lipophilicity of the —CF₃ groups[1] restrict the hydrogen-bonding network of water around the anion. Consequently, the aqueous solvation energy of the TTFMP anion is lower than that of the picrate anion, causing a slight attenuation of its relative acidity in aqueous media compared to the gas phase.

G A TTFMP (Neutral) Protonated State B Deprotonation Equilibrium A->B C Phenoxide Anion Generation B->C D Inductive Effect (u03c3-bond withdrawal) C->D E Negative Hyperconjugation (Delocalization to u03c3* C-F) C->E

Figure 1: Stereoelectronic stabilization pathways of the TTFMP phenoxide anion.

Comparative Thermodynamic Data

To contextualize the acidity of TTFMP, we must compare its thermodynamic parameters against standard phenolic acids[2].

CompoundSubstituent(s)Gas-Phase Acidity ( ΔGacid∘​ , kcal/mol)Aqueous pKa
PhenolNone342.310.00
4-Nitrophenol4-NO₂327.97.15
Picric Acid2,4,6-tri-NO₂~309.80.38
TTFMP 2,4,6-tri-CF₃ 291.8 < 1.0 (Estimated)

Note: A lower ΔGacid∘​ value indicates a stronger acid in the gas phase. TTFMP's value of 291.8 kcal/mol establishes it as a record-holder among neutral phenols[2].

Self-Validating Experimental Protocols for pKa Determination

Because TTFMP is exceptionally acidic and highly lipophilic[1], standard aqueous potentiometric titration is prone to precipitation and solvent-leveling errors. The following protocols ensure high-fidelity data through built-in self-validating mechanisms.

Protocol A: Gas-Phase Acidity via FT-ICR Mass Spectrometry

Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS is the gold standard for measuring intrinsic acidity without solvent interference[2].

  • Sample Introduction: Volatilize TTFMP and a reference acid (e.g., a fluorinated sulfonic acid with known ΔGacid∘​ ) into the high-vacuum FT-ICR cell.

  • Ion Generation: Utilize electron ionization (EI) to generate the phenoxide anion.

  • Equilibrium Monitoring: Allow the proton-transfer reaction ( AH+B−⇌A−+BH ) to reach thermal equilibrium inside the ICR cell.

  • Self-Validation (Bracketing): Measure the equilibrium constant ( Keq​ ) against multiple reference acids. If the calculated ΔGacid∘​ remains constant across different reference pairs, the thermodynamic measurement is validated.

  • Data Extraction: Calculate the free energy change using ΔG∘=−RTlnKeq​ .

Protocol B: Solution-Phase pKa via UV-Vis Spectrophotometric Titration

For aqueous/cosolvent pKa, UV-Vis is preferred over potentiometry due to the distinct chromophoric shift upon deprotonation.

  • Solvent Preparation: Prepare a 50:50 Methanol/Water cosolvent system to ensure complete dissolution of the highly hydrophobic TTFMP[1].

  • Buffer Array: Prepare a series of non-UV-absorbing buffers (e.g., phosphate/hydrochloric acid) ranging from pH 0.0 to 4.0.

  • Spectral Scanning: Spike a constant concentration of TTFMP (e.g., 10−5 M) into each buffer. Scan absorbance from 200 nm to 400 nm.

  • Self-Validation (Isosbestic Point): Overlay the spectra. The strict presence of a sharp isosbestic point (a wavelength where total absorbance remains constant across all pH values) validates that the system is a pure two-state equilibrium (Neutral Anion) free from degradation or aggregation artifacts.

  • Regression Analysis: Plot the absorbance at the λmax​ of the phenoxide anion versus pH. Fit the data to the Henderson-Hasselbalch equation to extract the pKa.

W S1 1. Prepare Cosolvent System (Address Hydrophobicity) S2 2. Buffer Array Titration (pH 0.0 to 4.0) S1->S2 S3 3. UV-Vis Spectral Scanning (200-400 nm) S2->S3 S4 4. Isosbestic Point Verification (Internal Control) S3->S4 S5 5. Non-linear Regression (Henderson-Hasselbalch Fit) S4->S5

Figure 2: Self-validating UV-Vis spectrophotometric workflow for aqueous pKa determination.

Applications in Drug Development and Organic Synthesis

The unique physicochemical profile of TTFMP—combining extreme acidity with high lipophilicity—makes it a highly sought-after motif in several advanced fields:

  • Lipophilic Pharmacophore Design: In drug development, replacing a standard phenol with a heavily fluorinated analog like TTFMP drastically alters the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The —CF₃ groups increase membrane permeability while simultaneously lowering the pKa, ensuring the molecule remains ionized at physiological pH. This is critical for designing drugs that target specific ion channels or require ion-pairing for transport[1].

  • Alkali Metal Salts and Ligand Design: TTFMP is utilized to synthesize bulky, highly electron-deficient phenoxide ligands. For instance, the synthesis of sodium and potassium 2,4,6-tris(trifluoromethyl)phenoxides yields unique dimeric crystal structures (e.g.,[Na(OR)(thf)₂]₂ and [K(OR)(thf)₂(μ-thf)]₂)[3]. These salts serve as robust, non-nucleophilic bases and counterions in transition-metal catalysis, where the electron-withdrawing nature of the ligand prevents unwanted oxidation.

  • Antimicrobial Agents: The structural motif of TTFMP exhibits potential antimicrobial and antifungal activities, making it a valuable scaffold for agrochemical and pharmaceutical screening[1].

References

  • Title: Comparison of the X-ray crystal structures of the sodium and potassium 2,4,6-tris(trifluoromethyl)phenoxides Source: RSC Publishing URL: [Link]

  • Title: The Chemistry of Phenols (part 1) Source: epdf.pub (Originally published by John Wiley & Sons, Ltd) URL: [Link]

Sources

Exploratory

19F NMR Spectral Analysis of 2,4,6-Tris(trifluoromethyl)phenol: A Technical Guide

Executive Summary 2,4,6-Tris(trifluoromethyl)phenol (CAS 122489-60-5) is a highly specialized, sterically demanding fluorinated aromatic compound[1]. Characterized by extreme electron deficiency, it possesses a record ga...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,4,6-Tris(trifluoromethyl)phenol (CAS 122489-60-5) is a highly specialized, sterically demanding fluorinated aromatic compound[1]. Characterized by extreme electron deficiency, it possesses a record gas-phase acidity for phenols ( ΔGacid∘​≈291.8 kcal/mol)[2]. In advanced organometallic chemistry, it serves as a robust, weakly coordinating phenoxide ligand for stabilizing low-coordinate metal centers, such as in Thallium(I)[3] or Indium[4] complexes.

For researchers and drug development professionals utilizing this compound, 19 F Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for verifying structural integrity and purity. This whitepaper provides an in-depth guide to its 19 F NMR spectroscopic profile, detailing the mechanistic causality behind its chemical shifts and establishing a self-validating protocol for accurate spectral acquisition.

Molecular Architecture & Magnetic Environment

The structural symmetry of 2,4,6-tris(trifluoromethyl)phenol dictates its 19 F NMR behavior. On the NMR timescale, the molecule exhibits effective C2v​ symmetry due to the rapid free rotation of the trifluoromethyl ( −CF3​ ) groups and the dynamic exchange/rotation of the hydroxyl proton.

  • Ortho Positions (C2 & C6): The two −CF3​ groups adjacent to the hydroxyl moiety are chemically and magnetically equivalent. They yield a single resonance integrating to six fluorine atoms.

  • Para Position (C4): The single −CF3​ group opposite the hydroxyl moiety occupies a distinct magnetic environment, yielding a resonance integrating to three fluorine atoms.

Because the ortho-fluorines experience through-space interactions and subtle deshielding from the adjacent hydroxyl oxygen, their resonance appears slightly downfield (less negative) compared to the para-fluorines.

Magnetic_Environments Molecule 2,4,6-Tris(trifluoromethyl)phenol (C2v Symmetry) Ortho C2 & C6 Positions (Two -CF3 Groups) Molecule->Ortho Equivalent Para C4 Position (One -CF3 Group) Molecule->Para Distinct Shift_Ortho δ ≈ -60.5 ppm Integration: 6F Ortho->Shift_Ortho Deshielded by -OH Shift_Para δ ≈ -61.9 ppm Integration: 3F Para->Shift_Para Purely electronic

Magnetic environments and resulting 19F NMR shifts based on molecular symmetry.

Quantitative 19F NMR Data

The following table summarizes the expected 19 F NMR parameters. While exact shifts are highly sensitive to solvent polarity and hydrogen-bonding dynamics, the values below are highly representative of the free phenol and its heavily ionic main-group complexes[4].

ParameterValue / Description
Nucleus 19 F
Reference Standard Trichlorofluoromethane ( CFCl3​ ) at 0.0 ppm
Typical Solvent Benzene- d6​ ( C6​D6​ ) or Chloroform- d ( CDCl3​ )
Ortho- CF3​ (C2, C6) δ -60.5 ppm (Singlet, 6F)
Para- CF3​ (C4) δ -61.9 ppm (Singlet, 3F)
Integration Ratio 2 : 1 (Ortho : Para)
Coupling ( JF−F​ ) Negligible (Separated by 4 bonds; 4JFF​ is typically unresolved)

Experimental Protocol: Self-Validating 19F NMR Acquisition

To ensure absolute quantitative accuracy—especially when verifying ligand purity before complexation—the NMR acquisition must be treated as a self-validating system. The primary failure mode in 19 F NMR of −CF3​ groups is inaccurate integration due to their unusually long longitudinal relaxation times ( T1​ ).

Step-by-Step Methodology:
  • Sample Preparation: Dissolve 15–20 mg of 2,4,6-tris(trifluoromethyl)phenol in 0.6 mL of anhydrous C6​D6​ .

    • Causality: C6​D6​ prevents the extensive hydrogen-bonding networks that polar solvents (like DMSO- d6​ ) induce, which can broaden the signals and shift resonances unpredictably.

  • Reference Addition: Add a sealed capillary of CFCl3​ or spike 1 μL directly into the tube as an internal standard (0.0 ppm).

  • Instrument Tuning: Tune the probe specifically to the 19 F resonance frequency (e.g., 376.5 MHz on a 400 MHz spectrometer) and ensure the probe is properly matched.

  • Parameter Optimization (Critical Step): Set the relaxation delay ( D1​ ) to at least 5 seconds .

    • Causality: −CF3​ fluorines lack adjacent protons for efficient dipole-dipole relaxation. A short D1​ will saturate the signal, suppressing the integration of the slower-relaxing nuclei and skewing quantitative results.

  • Acquisition: Acquire 16 to 32 transients with inverse-gated 1H decoupling (to remove any minor 4JHF​ couplings to the meta-protons, ensuring sharp singlets).

  • Validation Check: Phase and baseline-correct the spectrum. Integrate the two singlets.

    • Self-Validation: If the integration ratio is exactly 2.00 : 1.00 , complete relaxation has occurred, and the data is valid. If the ratio deviates (e.g., 1.8 : 1), it indicates incomplete relaxation; increase D1​ to 10 seconds and re-acquire.

NMR_Workflow Step1 1. Sample Preparation Dissolve 15-20 mg in C6D6 Step2 2. Reference Addition Add trace CFCl3 (0 ppm) Step1->Step2 Step3 3. Probe Tuning Tune to 19F frequency Step2->Step3 Step4 4. Parameter Setup Set D1 > 5 sec for T1 relaxation Step3->Step4 Step5 5. Acquisition Run 1H-decoupled 19F sequence Step4->Step5 Step6 6. Processing & Validation Integrate (Must be exactly 2:1) Step5->Step6

Self-validating workflow for quantitative 19F NMR acquisition of fluorinated phenols.

Mechanistic Insights: Electronic Effects on Chemical Shifts

As an Application Scientist, it is vital to look beyond the raw data and understand the quantum mechanical environment of the nuclei. The extreme acidity of 2,4,6-tris(trifluoromethyl)phenol[2] is driven by the synergistic electron-withdrawing effects (both inductive −I and mesomeric −M ) of the three −CF3​ groups.

In the 19 F NMR spectrum, the chemical shift is dominated by the paramagnetic shielding term ( σp​ ). The ortho- CF3​ groups ( δ≈ -60.5 ppm) are slightly deshielded relative to the para- CF3​ group ( δ≈ -61.9 ppm). This 1.4 ppm difference arises from two primary factors:

  • Steric Compression: The bulky −CF3​ groups at the 2 and 6 positions are forced into close proximity with the hydroxyl group. This steric crowding distorts the local electron cloud, increasing the paramagnetic term ( σp​ ) and shifting the signal downfield.

  • Through-Space Interactions: The lone electron pairs on the phenolic oxygen exert a through-space deshielding effect on the spatially adjacent fluorine atoms of the ortho- CF3​ groups.

When this phenol is deprotonated to form metal complexes[3], the increased electron density on the oxygen atom is delocalized into the aromatic ring, which can subtly shift these resonances. However, due to the insulating nature of the carbon-fluorine bonds, the diagnostic 2:1 integration pattern and the narrow -60 to -62 ppm chemical shift window remain highly conserved across its derivatives.

References

  • The Chemistry of Phenols (part 1) epdf.pub URL: [Link]

  • Indium Compounds Thieme Connect URL:[Link]

  • Preparation and crystal structure of thallium 2,4,6-tris(trifluoromethyl)phenoxide, a compound of thallium(I) with coordination number 2 at the thallium atom Inorganic Chemistry (ACS Publications) URL:[Link]

Sources

Foundational

The Electronic Mastery of 2,4,6-Tris(trifluoromethyl)phenol: A Technical Guide to Its Properties and Applications

Executive Summary For drug development professionals and synthetic chemists, mastering the electronic microenvironment of a molecule is the key to unlocking advanced catalytic activity and pharmacokinetic stability. 2,4,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, mastering the electronic microenvironment of a molecule is the key to unlocking advanced catalytic activity and pharmacokinetic stability. 2,4,6-Tris(trifluoromethyl)phenol (TTFMP) (CAS: 122489-60-5) represents a structural pinnacle in this domain. By strategically substituting the ortho and para positions of a phenol ring with highly electronegative trifluoromethyl (–CF₃) groups, TTFMP achieves extraordinary electron deficiency. This whitepaper explores the causality behind its record-breaking acidity, its utility as an organometallic ligand, and provides field-proven, self-validating protocols for its application in advanced synthesis.

Mechanistic Causality of the Electron-Withdrawing Effect

The defining characteristic of TTFMP is its profound electron-withdrawing capacity, which is dictated by the unique behavior of the –CF₃ substituent. To understand its superiority over standard halogenated phenols, one must analyze the competing electronic effects at play.

The Inductive (–I) vs. Resonance (+R) Paradigm

When a phenol is substituted with direct halogens (e.g., Fluorine or Chlorine), the electronegativity of the halogen exerts an inductive pull (–I effect), withdrawing electron density from the aromatic ring. However, direct halogens also possess lone pairs that can donate electron density back into the ring's π -system via resonance (+R effect). This competing +R effect partially mitigates the electron withdrawal.

In contrast, the –CF₃ group lacks available lone pairs. It operates purely through a massive σ -inductive pull (–I effect) without any competing resonance donation. When TTFMP is deprotonated, the resulting phenoxide anion is intensely stabilized. The negative charge is highly delocalized across the aromatic ring and aggressively pulled toward the nine peripheral fluorine atoms.

This extreme stabilization is why TTFMP holds the record for gas-phase acidity among phenolic compounds, exhibiting a ΔGacid∘​ of 291.8 kcal/mol .

G Phenol 2,4,6-Tris(trifluoromethyl)phenol (Neutral State) Deprotonation Deprotonation (-H+) Base Catalyzed Phenol->Deprotonation Phenoxide Phenoxide Anion (O-) Deprotonation->Phenoxide CF3_Ortho1 Ortho -CF3 Inductive Pull (-I) Phenoxide->CF3_Ortho1 Electron Delocalization CF3_Ortho2 Ortho -CF3 Inductive Pull (-I) Phenoxide->CF3_Ortho2 Electron Delocalization CF3_Para Para -CF3 Inductive Pull (-I) Phenoxide->CF3_Para Electron Delocalization Stabilization Extreme Anion Stabilization (ΔG°acid = 291.8 kcal/mol) CF3_Ortho1->Stabilization CF3_Ortho2->Stabilization CF3_Para->Stabilization

Figure 1: Electronic delocalization pathway and inductive stabilization of the TTFMP phenoxide anion.

Quantitative Electronic Parameters

To quantify the electron-withdrawing power of TTFMP, we rely on Hammett substituent constants ( σ ) and thermodynamic acidity measurements. The positive σp​ value of the –CF₃ group indicates a strong electron-withdrawing nature, which cumulatively strips the aromatic core of its electron density.

Table 1: Comparative Electronic Properties of Phenolic Derivatives
CompoundSubstituent Position(s)Hammett Constant ( σp​ / σm​ )Gas-Phase Acidity ( ΔGacid∘​ )
Phenol None0.00~340.0 kcal/mol
4-(Trifluoromethyl)phenol Para (4)0.54~325.0 kcal/mol
2,4,6-Tris(trifluoromethyl)phenol Ortho (2,6), Para (4)> 1.50 (Cumulative)291.8 kcal/mol

Data synthesized from foundational thermodynamic evaluations of gas-phase acidities .

Applications in Advanced Catalysis & Drug Development

The unique electronic signature of TTFMP makes it a highly sought-after component in two primary fields:

  • Addition Polymerization Catalysis: TTFMP is utilized as a bulky, highly electron-deficient ligand in the formulation of catalyst components for addition polymerization. The electron-withdrawing nature of the ligand increases the electrophilicity of the central metal atom, thereby accelerating monomer coordination and insertion rates .

  • Organometallic Drug Scaffolds & Reagents: In lanthanide and main-group chemistry, TTFMP forms exceptionally stable metallocene complexes (e.g., with Neodymium, Samarium, Ytterbium, and Indium). The steric bulk of the three –CF₃ groups protects the metal center from unwanted side reactions, while the electron withdrawal stabilizes lower oxidation states or highly reactive intermediates .

Self-Validating Experimental Protocol: Metallocene Complexation

When utilizing TTFMP as a ligand to synthesize organometallic complexes (such as Cyclopentadienylindium(I,III) derivatives), strict environmental controls and self-validating checks are required. The following protocol details the causality behind each procedural step to ensure high-fidelity synthesis .

Workflow Start TTFMP Ligand (8.3 mmol) Solvent Dissolve in Anhydrous Hexane (30 mL) Start->Solvent Metal Add Precursor (e.g., CpIn) Under Inert Atmosphere Solvent->Metal React Stir at Room Temperature (12 Hours) Metal->React Dropwise Addition Filter Filter over Celite Pad (Remove Impurities) React->Filter Crystallize Concentrate & Crystallize (4 °C) Filter->Crystallize Product Isolated Metallocene Complex (Yield: ~67%) Crystallize->Product

Figure 2: Step-by-step experimental workflow for the synthesis of TTFMP-metal coordination complexes.

Step-by-Step Methodology

Phase 1: Preparation & Inertion

  • Solvent Selection: Dissolve 2.5 g (8.3 mmol) of 2,4,6-tris(trifluoromethyl)phenol in 30 mL of anhydrous hexane.

    • Causality: Hexane is chosen for its non-coordinating nature, ensuring the solvent does not compete with TTFMP for the metal's coordination sphere. Anhydrous conditions are critical to prevent premature hydrolysis of the metal precursor.

Phase 2: Dropwise Complexation 2. Addition: Under a strict argon or nitrogen atmosphere, add the TTFMP solution dropwise at room temperature to a suspension of 1.5 g (8.3 mmol) of cyclopentadienylindium (CpIn) in 30 mL of hexane.

  • Causality: Dropwise addition controls the local concentration of the ligand, mitigating the exothermic nature of the ligand exchange and preventing thermal degradation of the CpIn precursor.

  • Reaction: Stir the mixture vigorously for 12 hours at room temperature.

Phase 3: Purification & Self-Validation 4. Filtration: Filter the reaction mixture over a thin layer of Celite.

  • Causality: Celite effectively traps insoluble polymeric byproducts and unreacted metal oxides without adsorbing the target organometallic complex.

  • Crystallization: Concentrate the filtrate to half its volume under reduced pressure and cool to 4 °C to induce crystallization. Isolate the crystals via vacuum filtration.

  • Self-Validation (QA/QC): Subject the isolated crystals to 1 H NMR and 19 F NMR spectroscopy.

    • Validation Metric: A successful complexation is confirmed by the complete disappearance of the highly deshielded phenolic –OH proton peak in the 1 H NMR spectrum, coupled with a distinct shift in the 19 F NMR signals corresponding to the coordinated –CF₃ groups.

References

  • Rappoport, Z. (Ed.). "The Chemistry of Phenols (part 1)". John Wiley & Sons. [Link]

  • Evans, W. J., et al. "Synthesis, Structure, and Ligand-Based Reduction Reactivity of Trivalent Organosamarium Benzene Chalcogenolate Complexes". Inorganic Chemistry, ACS Publications. [Link]

  • "Catalyst component for addition polymerization, catalyst for addition polymerization, and process for producing addition polymer".
  • "Indium Compounds". Thieme Connect. [Link]

Exploratory

An In-depth Technical Guide on the Thermodynamic Stability of 2,4,6-Tris(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of trifluoromethyl (CF3) groups is a pivotal strategy in modern medicinal chemistry, profoundly altering the physicoche...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of trifluoromethyl (CF3) groups is a pivotal strategy in modern medicinal chemistry, profoundly altering the physicochemical and biological profiles of parent molecules.[1][2] 2,4,6-Tris(trifluoromethyl)phenol stands as a molecule of significant interest due to the cumulative impact of three strongly electron-withdrawing CF3 groups on the phenolic scaffold. This guide provides a comprehensive analysis of the thermodynamic stability of 2,4,6-tris(trifluoromethyl)phenol. In the absence of extensive direct experimental thermochemical data for this specific molecule, this document synthesizes information from analogous compounds, computational chemistry predictions, and established principles of physical organic chemistry. We will explore the electronic and steric factors governing its stability, outline methodologies for its synthesis, detail experimental and computational approaches for determining its thermodynamic parameters, and discuss potential decomposition pathways. This guide is intended to be a valuable resource for researchers in drug discovery, materials science, and chemical synthesis.

Introduction: The Influence of Trifluoromethyl Groups on Phenolic Scaffolds

The trifluoromethyl group is a key functional group in contemporary drug design, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[1][3] When attached to a phenolic ring, the CF3 group's potent electron-withdrawing nature significantly impacts the molecule's properties.[1] In 2,4,6-tris(trifluoromethyl)phenol, the presence of three such groups in ortho and para positions creates a molecule with unique electronic and steric characteristics that dictate its thermodynamic stability.

The high electronegativity of the CF3 groups dramatically lowers the pKa of the phenolic hydroxyl group, increasing its acidity compared to phenol.[1] This electronic pull also influences the bond dissociation energies within the molecule and its overall reactivity. Furthermore, the steric bulk of the three CF3 groups can introduce intramolecular strain and influence the crystal packing of the solid material, which in turn affects its lattice energy and melting point. Understanding these factors is crucial for predicting the compound's behavior under various conditions.

Synthesis of 2,4,6-Tris(trifluoromethyl)phenol

While a specific, detailed synthesis for 2,4,6-tris(trifluoromethyl)phenol is not extensively documented in readily available literature, a plausible synthetic route can be inferred from established methodologies for related fluorinated aromatic compounds. A common strategy involves the functionalization of a pre-existing polysubstituted benzene ring. A potential pathway could start from 1,3,5-tris(trifluoromethyl)benzene, a commercially available starting material.

A related synthesis for 2,4,6-tris(trifluoromethyl)aniline proceeds through the deprotonation and iodination of 1,3,5-tris(trifluoromethyl)benzene, followed by a copper-catalyzed amination.[4] A similar strategy could likely be adapted for the synthesis of the phenol, potentially involving a nucleophilic aromatic substitution or a Sandmeyer-type reaction on an aniline precursor.

Another general approach for preparing trifluoromethylphenols involves reacting a trifluoromethyl halobenzene with sodium benzylate to form a trifluoromethylphenyl benzyl ether, which is then subjected to hydrogenolysis to yield the phenol.[5]

Computational Assessment of Thermodynamic Stability

In the absence of direct experimental data, computational chemistry provides a powerful tool for predicting the thermodynamic properties of 2,4,6-tris(trifluoromethyl)phenol. Density Functional Theory (DFT) is a widely used method for accurately calculating the electronic structure and energies of molecules.[6]

Key Thermodynamic Parameters
  • Enthalpy of Formation (ΔHf°): This value represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. A more negative enthalpy of formation generally indicates greater thermodynamic stability.

  • Gibbs Free Energy of Formation (ΔGf°): This parameter combines enthalpy and entropy and is the ultimate indicator of thermodynamic stability under standard conditions.[7][8] A negative ΔGf° indicates a thermodynamically favorable formation.

  • Bond Dissociation Energies (BDEs): Calculating the energy required to homolytically cleave specific bonds within the molecule can provide insights into its thermal lability and potential decomposition pathways.

Computational Protocol

A robust computational protocol for determining these parameters would involve the following steps:

  • Geometry Optimization: The three-dimensional structure of 2,4,6-tris(trifluoromethyl)phenol is optimized to find its lowest energy conformation. A common DFT functional for this purpose is B3LYP, paired with a suitable basis set such as 6-311+G(d,p).[6]

  • Frequency Calculation: A frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to obtain zero-point vibrational energy (ZPVE) and thermal corrections.

  • Energy Calculation: Single-point energy calculations using a higher level of theory or a larger basis set can be performed on the optimized geometry to obtain more accurate electronic energies.

  • Thermochemical Analysis: The calculated energies, along with the thermal corrections from the frequency calculations, are used to determine the enthalpy and Gibbs free energy of formation. This is often done using isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, leading to cancellation of errors and more accurate results.

G cluster_0 Computational Workflow Geometry Optimization Geometry Optimization Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation Confirms minimum energy Energy Calculation Energy Calculation Frequency Calculation->Energy Calculation Provides thermal corrections Thermochemical Analysis Thermochemical Analysis Energy Calculation->Thermochemical Analysis Determines ΔHf° and ΔGf°

Caption: Computational workflow for determining thermodynamic properties.

Experimental Determination of Thermal Stability

Experimental techniques are essential for validating computational predictions and providing real-world data on the thermal behavior of 2,4,6-tris(trifluoromethyl)phenol. The primary methods for this are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[9]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the onset of decomposition and to identify the temperature ranges in which the compound is stable.

Experimental Protocol:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of 2,4,6-tris(trifluoromethyl)phenol into a suitable TGA pan (e.g., alumina or platinum).

  • Atmosphere: Purge the TGA furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

  • Temperature Program: Equilibrate the sample at a starting temperature (e.g., 30 °C). Ramp the temperature at a controlled heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition point (e.g., 600 °C).

  • Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of mass loss indicates the beginning of decomposition.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, heat of fusion, and the enthalpy changes associated with decomposition.

Experimental Protocol:

  • Instrument: A calibrated differential scanning calorimeter.[9]

  • Sample Preparation: Accurately weigh 2-5 mg of 2,4,6-tris(trifluoromethyl)phenol into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.[9]

  • Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).[9]

  • Temperature Program: Equilibrate at a starting temperature below the melting point (e.g., 25 °C). Ramp the temperature at a controlled heating rate (e.g., 10 °C/min) to a temperature above the expected decomposition range (e.g., 400 °C).[9]

  • Data Analysis: Record the heat flow as a function of temperature. Endothermic peaks typically correspond to melting, while exothermic peaks often indicate decomposition.[9]

G cluster_1 Thermal Analysis Workflow Sample Preparation Sample Preparation TGA Analysis TGA Analysis Sample Preparation->TGA Analysis Mass Loss vs. Temp DSC Analysis DSC Analysis Sample Preparation->DSC Analysis Heat Flow vs. Temp Decomposition Temperature Decomposition Temperature TGA Analysis->Decomposition Temperature Melting Point & Enthalpy Melting Point & Enthalpy DSC Analysis->Melting Point & Enthalpy Stability Assessment Stability Assessment Decomposition Temperature->Stability Assessment Melting Point & Enthalpy->Stability Assessment

Caption: Experimental workflow for thermal stability analysis.

Potential Decomposition Pathways

The thermal decomposition of halogenated phenols can proceed through various complex pathways. For 2,4,6-tris(trifluoromethyl)phenol, decomposition is likely to be initiated by the cleavage of the C-C bonds of the trifluoromethyl groups or the C-O bond of the hydroxyl group.

Based on studies of related compounds like 2,4,6-trichlorophenol, heating to decomposition can produce toxic fumes including carbon monoxide, carbon dioxide, and hydrogen halides (in that case, HCl).[10] By analogy, the decomposition of 2,4,6-tris(trifluoromethyl)phenol under certain conditions could potentially generate hydrogen fluoride (HF), a highly corrosive and toxic gas, along with various fluorinated organic fragments. In the presence of oxygen (combustion), the final products would likely be CO2, H2O, and HF.[10]

G 2,4,6-Tris(trifluoromethyl)phenol 2,4,6-Tris(trifluoromethyl)phenol Initial Bond Cleavage Initial Bond Cleavage 2,4,6-Tris(trifluoromethyl)phenol->Initial Bond Cleavage Heat Radical Intermediates Radical Intermediates Initial Bond Cleavage->Radical Intermediates C-CF3 or C-OH scission Decomposition Products Decomposition Products Radical Intermediates->Decomposition Products Rearrangement & Fragmentation HF, CO, CO2, Fluorinated hydrocarbons HF, CO, CO2, Fluorinated hydrocarbons Decomposition Products->HF, CO, CO2, Fluorinated hydrocarbons

Caption: Hypothetical decomposition pathway of 2,4,6-tris(trifluoromethyl)phenol.

Summary of Physicochemical and Thermodynamic Data

Due to the limited direct experimental data for 2,4,6-tris(trifluoromethyl)phenol, the following table provides a summary of known properties for the parent compound, phenol, and a structurally similar molecule, 2,4,6-trimethylphenol, to provide context. The values for the target compound would need to be determined experimentally or computationally as outlined in this guide.

PropertyPhenol2,4,6-Trimethylphenol2,4,6-Tris(trifluoromethyl)phenol
Molecular Formula C6H6OC9H12OC9H3F9O
Molecular Weight ( g/mol ) 94.11136.19314.11
Enthalpy of Formation (solid, kJ/mol) -165.0 ± 0.6[11]-270[12]Not available
Enthalpy of Formation (gas, kJ/mol) -96.4 ± 0.6[11]Not availableComputationally predictable
Standard Entropy (solid, J/mol*K) 144.0 ± 0.4215.13[12]Not available

Conclusion

The thermodynamic stability of 2,4,6-tris(trifluoromethyl)phenol is governed by the strong electron-withdrawing and steric effects of the three trifluoromethyl groups. While direct experimental thermochemical data is scarce, this guide has outlined a comprehensive approach for its determination through a combination of computational modeling and experimental thermal analysis techniques such as TGA and DSC. Understanding the stability and decomposition pathways of this highly functionalized phenol is critical for its safe handling, application in drug discovery, and as a precursor in chemical synthesis. The methodologies described herein provide a robust framework for researchers to characterize the thermodynamic properties of this and other novel fluorinated molecules.

References

  • Effect of Fluorine Substitution on Phenol Acidities in the Gas Phase and in Aqueous Solution. A Computational Study Using Continuum Solvation Models. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC. [Link]

  • 18F-Deoxyfluorination of Phenols via Ru π-Complexes - PMC. [Link]

  • Experimental/Computational Study on the Impact of Fluorine on the Structure and Noncovalent Interactions in the Monohydrated Cluster of ortho-Fluorinated 2-Phenylethylamine | Journal of the American Chemical Society. [Link]

  • An Accurate Approach for Computational pKa Determination of Phenolic Compounds. [Link]

  • Phenol, 2,4,6-trimethyl- - NIST WebBook. [Link]

  • An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline - ResearchGate. [Link]

  • Exploring the Synthesis and Applications of 4-(Trifluoromethyl)phenol in Pharmaceutical Research - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Phenol, 2,4,6-tri-tert-butyl- - NIST WebBook. [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. [Link]

  • Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google P
  • 2,4,6-Tris(trifluoromethylsulfonyl)phenol | C9H3F9O7S3 | CID 12743458 - PubChem. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. [Link]

  • Synthesis of nano-sized C3-symmetric 2,4,6-triphenyl-1,3,5-s-triazine and 1,3,5- triphenylbenzene derivatives via the trimerizat. [Link]

  • 2,4,6-trimethylphenol -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). [Link]

  • Trifluoromethyl group – Knowledge and References - Taylor & Francis. [Link]

  • Phenol, 2-(trifluoromethyl)- - NIST WebBook. [Link]

  • 2,4,6-Tris(trifluoromethyl)phenol — Chemical Substance Information - NextSDS. [Link]

  • 2,4,6-Trichlorophenol Decomposition : r/chemhelp - Reddit. [Link]

  • 4-(Trifluoromethyl)-phenol - NIST WebBook. [Link]

  • Gibbs Free Energy - Entropy, Enthalpy & Equilibrium Constant K - YouTube. [Link]

  • 4-(Trifluoromethyl)-phenol - NIST WebBook. [Link]

  • Phenol Enthalpy of Formation - Active Thermochemical Tables. [Link]

  • An analogy for Gibbs free energy | Biomolecules | MCAT | Khan Academy - YouTube. [Link]

  • 2,4,6-Tris(dimethylaminomethyl)phenol - Wikipedia. [Link]

  • Phenol, 2,4,6-tris(1,1-dimethylethyl)-: Environment tier II assessment. [Link]

  • Reactions of 2,4,6Tris(trifluoromethyl)phenols with Compounds of Main Group (Li, Na, Mg, Ca, Ba, Ge, Sn) and Transition (Ti, W, Mn, Cd) Elements | Request PDF - ResearchGate. [Link]

  • 2,4-Dichloro-6-{N-[2-(trifluoromethyl)phenyl]carboximidoyl}phenol - PMC. [Link]

  • ChemInform Abstract: Reactions of 2,4,6‐Tris(trifluoromethyl)phenols with Compounds of Main Group (Li, Na, Mg, Ca, Ba, Ge, Sn) and Transition (Ti, W, Mn, Cd) Elements. - R Discovery. [Link]

  • Photocatalytic Degradation of 2,4,6-Trichlorophenol by MgO–MgFe 2 O 4 Derived from Layered Double Hydroxide Structures - MDPI. [Link]

  • Unexpected 2,4,6-trimethylphenol oxidation in the presence of Fe(iii) aquacomplexes - New Journal of Chemistry (RSC Publishing). [Link]

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Foundational

Synthesis Pathways and Methodologies for 2,4,6-Tris(trifluoromethyl)phenol: A Technical Guide

Executive Summary 2,4,6-Tris(trifluoromethyl)phenol (often abbreviated as RFOH) is a premier sterically hindered, highly electron-withdrawing ligand utilized extensively in advanced organometallic synthesis[1]. By provid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,4,6-Tris(trifluoromethyl)phenol (often abbreviated as RFOH) is a premier sterically hindered, highly electron-withdrawing ligand utilized extensively in advanced organometallic synthesis[1]. By providing immense steric shielding while simultaneously pulling electron density away from the metal center, it kinetically stabilizes highly reactive, low-coordinate metal complexes, including those of thallium, samarium, and neodymium[1][2].

As a Senior Application Scientist, designing the synthesis of this compound requires looking beyond a mere sequence of steps. It demands a carefully orchestrated manipulation of electronic and steric parameters. This guide deconstructs the primary synthesis pathway, detailing the chemical causality and self-validating mechanisms that ensure high-yield, reproducible isolation of this critical fluorinated phenol.

Mechanistic Rationale: The Fallacy of Direct Trifluoromethylation

A common misconception in organofluorine chemistry is that any fluorinated aromatic can be built via late-stage functionalization. While modern photoredox catalysis and copper-mediated radical trifluoromethylation (e.g., using the Langlois reagent) excel at mono-functionalizing arenes[3][4], applying these methods to directly synthesize 2,4,6-tris(trifluoromethyl)phenol from phenol is fundamentally flawed.

The Causality of Failure: Phenol is naturally electron-rich and ortho/para directing. However, the first CF3 addition severely deactivates the aromatic ring due to its strong σ-electron-withdrawing nature. Attempting a second or third substitution requires forcing conditions that inevitably lead to complex, intractable mixtures of regioisomers, radical dimers, and decomposition products[5][6].

The Strategic Solution: To bypass the thermodynamic penalties of direct functionalization, the field relies on a "top-down" approach. We utilize a pre-assembled fluorinated scaffold—[7]—and selectively functionalize the remaining C-H bond.

Logic N1 Electron-Withdrawing CF3 Groups N2 Acidic Aryl C-H Bond N1->N2 Induces N3 Regioselective Lithiation N2->N3 Enables N5 Controlled 2e- Oxygenation N3->N5 Reacts via N4 Bis(trimethylsilyl) peroxide N4->N5 Provides N6 Avoids Radical Dimerization N5->N6 Ensures

Mechanistic causality and logical relationships in the synthesis pathway.

The Roesky-Edelmann Pathway: A Self-Validating Protocol

The definitive synthesis pathway, established by Roesky and Edelmann, relies on the directed ortho-lithiation of 1,3,5-tris(trifluoromethyl)benzene followed by electrophilic oxygenation[2][8]. This protocol is designed as a self-validating system, where each intermediate is kinetically trapped to prevent side reactions.

Phase 1: Regioselective Metalation

The three CF3 groups exert a profound inductive pull, rendering the interstitial aryl protons highly acidic. Treatment with n-butyllithium (n-BuLi) at -78 °C results in rapid, regioselective deprotonation[2].

  • Causality in Solvent Choice: Diethyl ether (Et2O) is deliberately chosen over tetrahydrofuran (THF). THF can coordinate too strongly to the lithium cation and is susceptible to base-catalyzed ring-opening at varying temperatures. Et2O provides the exact balance of solubility and non-coordinating behavior needed to stabilize the 2,4,6-tris(trifluoromethyl)phenyllithium intermediate without quenching its reactivity[2].

Phase 2: Electrophilic Oxygenation

Directly bubbling oxygen (O2) into the aryllithium solution is a fatal error. O2 acts via a single-electron transfer (SET) radical pathway, triggering the formation of symmetric biaryl dimers.

  • Causality in Oxidant Choice: To ensure a clean conversion, bis(trimethylsilyl) peroxide ((Me3Si)2O2) is utilized[2]. This reagent acts as an electrophilic "O" source, facilitating a controlled two-electron transfer. Crucially, it immediately traps the newly formed phenoxide as a silyl ether (C6H2(CF3)3OSiMe3). This kinetic trapping prevents any further nucleophilic attack or over-oxidation[9].

Phase 3: Desilylation

The silyl ether is robust enough to survive the initial oxygenation but is easily and quantitatively cleaved using anhydrous hydrogen chloride (HCl) to yield the final free phenol[9].

Experimental Methodology: Step-by-Step Workflow

This protocol yields approximately 63% of the pure product and requires strict adherence to Schlenk techniques to exclude moisture and oxygen[2].

Step 1: System Preparation Flame-dry a multi-neck round-bottom flask equipped with a magnetic stir bar, dropping funnels, and an argon inlet.

Step 2: Arene Dissolution Dissolve 1,3,5-tris(trifluoromethyl)benzene (15.8 g, 56 mmol) in anhydrous Et2O. Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

  • Causality Checkpoint: Strict temperature control is mandatory to prevent the highly reactive aryllithium from eliminating LiF to form a destructive aryne intermediate.

Step 3: Lithiation Add n-BuLi (36.4 mL of a 1.6 M solution in hexanes, 56 mmol) dropwise over 30 minutes. Stir the mixture at -78 °C for an additional 1 hour to ensure complete metalation[2].

Step 4: Oxygenation Add bis(trimethylsilyl) peroxide (10 g, 56 mmol) dropwise at -78 °C[2]. The reaction is highly exothermic; the dropwise addition serves as a thermal self-regulating mechanism.

Step 5: Warming and Silyl Cleavage Allow the reaction mixture to slowly warm to room temperature. Introduce anhydrous HCl to cleave the intermediate silyl ether into the target phenol[9].

Step 6: Isolation and Purification Remove the solvent under reduced pressure. Purify the resulting yellow oil via vacuum distillation. The pure 2,4,6-tris(trifluoromethyl)phenol distills as a colorless oil at 36 °C under 4 mbar[2].

  • Validation Checkpoint: The specific boiling point acts as an intrinsic purity checkpoint, confirming the complete removal of the silyl protecting group.

Workflow A 1,3,5-Tris(trifluoromethyl)benzene B Directed Lithiation (n-BuLi, Et2O, -78°C) A->B C Aryllithium Intermediate B->C D Electrophilic Oxygenation ((Me3Si)2O2, -78°C) C->D E Silyl Ether Intermediate D->E F Desilylation (HCl treatment) E->F G 2,4,6-Tris(trifluoromethyl)phenol (63% Yield) F->G

Step-by-step synthetic workflow for 2,4,6-Tris(trifluoromethyl)phenol.

Quantitative Data Summary

ParameterReagent / ConditionMechanistic Rationale
Substrate 1,3,5-Tris(trifluoromethyl)benzenePre-assembled CF3 groups bypass the impossibility of direct tris-trifluoromethylation.
Base n-Butyllithium (1.6 M in hexanes)Provides the necessary pKa differential to deprotonate the sterically hindered aryl C-H bond.
Oxidant Bis(trimethylsilyl) peroxideDelivers electrophilic oxygen; kinetically traps the product as a silyl ether to prevent over-oxidation.
Solvent Anhydrous Diethyl Ether (Et2O)Balances intermediate solubility while avoiding the base-catalyzed ring-opening typical of THF.
Temperature -78 °CSuppresses the elimination of LiF and subsequent aryne formation.
Deprotectant Hydrogen Chloride (HCl)Quantitatively cleaves the O-Si bond without affecting the robust C-F bonds.
Purification Vacuum Distillation (4 mbar)Exploits the specific volatility of the target phenol (bp 36 °C) as an intrinsic purity checkpoint.

References

  • Roesky, H. W., Scholz, M., Noltemeyer, M., & Edelmann, F. T. (1989). Preparation and crystal structure of thallium 2,4,6-tris(trifluoromethyl)phenoxide, a compound of thallium(I) with coordination number 2 at the thallium atom. Inorganic Chemistry, 28(20), 3829–3830.

  • Evans, W. J., Miller, K. A., Ziller, J. W., & DiPasquale, A. G. (2005). Synthesis, Structure, and Ligand-Based Reduction Reactivity of Trivalent Organosamarium Benzene Chalcogenolate Complexes (C5Me5)2Sm(EPh)(THF) and [(C5Me5)2Sm(μ-EPh)]2. Inorganic Chemistry, 44(12), 4326–4332.

  • ChemicalBook. (2026). 1,3,5-Tris(trifluoromethyl)benzene | 729-81-7. ChemicalBook Properties Database.

Sources

Exploratory

Toxicity and Safety Profile of 2,4,6-Tris(trifluoromethyl)phenol: A Comprehensive Technical Guide

Executive Summary 2,4,6-Tris(trifluoromethyl)phenol (TTFMP), bearing the CAS registry number 122489-60-5[1], is a highly specialized fluorinated aromatic compound utilized in advanced organometallic synthesis and materia...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,4,6-Tris(trifluoromethyl)phenol (TTFMP), bearing the CAS registry number 122489-60-5[1], is a highly specialized fluorinated aromatic compound utilized in advanced organometallic synthesis and materials science. While its unique electronic properties make it a valuable ligand and synthetic intermediate, these same physicochemical traits impart a severe toxicity profile. This whitepaper dissects the mechanistic drivers of TTFMP toxicity—specifically its role as a potent mitochondrial uncoupler and its classification as a Per- and Polyfluoroalkyl Substance (PFAS)[2]—and provides self-validating experimental frameworks for assessing its safety profile in drug development and toxicological screening.

Physicochemical Drivers of Toxicity

To understand the hazard profile of TTFMP, one must analyze the causality between its molecular structure and its biological interactions. The presence of three trifluoromethyl ( −CF3​ ) groups at the ortho and para positions of the phenol ring exerts extreme electron-withdrawing effects via both inductive and mesomeric pathways.

This structural motif drives two critical physicochemical properties:

  • Extreme Acidity: The electron withdrawal stabilizes the resulting phenoxide anion so effectively that TTFMP holds a record for gas-phase acidity among phenols, experimentally determined at ΔGacid∘​=291.8 kcal/mol [3]. In physiological environments (pH 7.4), TTFMP exists almost entirely in its deprotonated, anionic state.

  • Anomalous Lipophilicity: Unlike typical anions which are hydrophilic, the TTFMP anion is highly lipophilic. The dense electron cloud is shielded by the bulky, hydrophobic fluorine atoms, allowing the charged molecule to readily partition into and diffuse across lipid bilayers.

Quantitative Data Summary

The following table summarizes the core quantitative metrics that dictate the compound's behavior in biological systems.

ParameterValueMechanistic Implication
CAS Number 122489-60-5Regulatory tracking and hazard communication[1].
Molecular Weight 298.11 g/mol Low molecular weight facilitates rapid diffusion across cellular membranes.
Gas-Phase Acidity ( ΔGacid∘​ ) 291.8 kcal/molExtreme acidity ensures rapid proton release within the alkaline mitochondrial matrix[3].
PFAS Classification PositiveStrong C-F bonds resist enzymatic degradation, leading to environmental persistence and bioaccumulation[2].

Mechanism of Action: Mitochondrial Uncoupling

The primary acute toxicity mechanism of TTFMP is the uncoupling of oxidative phosphorylation. Because TTFMP is both highly acidic and highly lipophilic, it acts as a highly efficient protonophore (a proton-transporting ionophore).

The causality of this toxicity follows a strict thermodynamic cycle:

  • In the acidic intermembrane space (IMS) of the mitochondria, a fraction of TTFMP is protonated into its neutral form.

  • The highly lipophilic neutral TTFMP diffuses effortlessly across the inner mitochondrial membrane (IMM).

  • Upon reaching the alkaline mitochondrial matrix, TTFMP rapidly deprotonates due to its extreme acidity.

  • The resulting lipophilic anion diffuses back across the IMM into the IMS, driven by the membrane potential ( ΔΨm​ ).

  • This continuous cycle short-circuits the proton motive force, forcing the electron transport chain (ETC) to run at maximum capacity without synthesizing ATP, ultimately leading to cellular asphyxiation and necrotic cell death.

Uncoupling IMS Intermembrane Space (Low pH) Protonation of TTFMP IMM_In Diffusion Across IMM (Lipophilic Neutral Form) IMS->IMM_In Cyclic Proton Transport Matrix Mitochondrial Matrix (High pH) Deprotonation of TTFMP IMM_In->Matrix Cyclic Proton Transport IMM_Out Diffusion Across IMM (Delocalized Anion Form) Matrix->IMM_Out Cyclic Proton Transport Effect Collapse of Proton Motive Force & Halt of ATP Synthesis Matrix->Effect Depletes Gradient IMM_Out->IMS Cyclic Proton Transport

Figure 1: Cyclic proton transport and mitochondrial uncoupling mechanism by TTFMP.

Experimental Protocols: Self-Validating Toxicity Assays

To rigorously quantify the uncoupling toxicity of TTFMP, researchers must employ a self-validating system. The Seahorse XF Cell Mito Stress Test is the gold standard, as it directly measures the Oxygen Consumption Rate (OCR) in real-time.

The following protocol is designed not just to measure toxicity, but to internally prove the validity of the assay at every step.

Step-by-Step Methodology: Seahorse XF Assay

1. Cell Seeding & Equilibration

  • Action: Seed HepG2 cells (a robust hepatic model for xenobiotic screening) at 20,000 cells/well in a 96-well XF microplate. Incubate overnight.

  • Causality: HepG2 cells possess dense mitochondrial networks, making them highly sensitive to uncoupling agents, thereby amplifying the signal-to-noise ratio of the assay.

2. Baseline OCR Measurement

  • Action: Wash cells with unbuffered XF assay medium and measure baseline OCR for 15 minutes.

  • Causality: Establishes the basal metabolic rate before chemical intervention.

3. Oligomycin Injection (1.0 µM)

  • Action: Inject Oligomycin to inhibit ATP synthase (Complex V).

  • Causality (Self-Validation): OCR must drop significantly. This proves that the baseline oxygen consumption was genuinely coupled to ATP production, validating the health of the mitochondria prior to TTFMP exposure.

4. TTFMP Injection (Titration: 1 µM to 50 µM)

  • Action: Inject the test compound, TTFMP.

  • Causality: If TTFMP is a protonophore, the OCR will rapidly spike. The mitochondria will consume oxygen at a maximum rate to try and rebuild the collapsed proton gradient.

5. FCCP Injection (0.5 µM) - Positive Control

  • Action: Inject Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone (FCCP).

  • Causality (Self-Validation): FCCP is a universally recognized maximum uncoupler. If TTFMP did not push the cells to their absolute maximum respiratory capacity, the FCCP injection will. This proves the cells were still capable of responding, validating that a negative or partial response from TTFMP is a true pharmacological limit, not an assay failure.

6. Rotenone & Antimycin A Injection (0.5 µM each) - Negative Control

  • Action: Inject inhibitors for Complex I and Complex III.

  • Causality (Self-Validation): This completely shuts down the mitochondrial electron transport chain. Any remaining OCR is non-mitochondrial (e.g., from reactive oxygen species). This validates that all prior OCR fluctuations were strictly mitochondrial in origin.

Workflow CellCulture 1. Cell Culture & Baseline OCR Oligomycin 2. Oligomycin (Proves Coupling) CellCulture->Oligomycin Injection 3. TTFMP Injection (Measures Uncoupling) Oligomycin->Injection Validation 4. FCCP Control (Proves Max Capacity) Injection->Validation Analysis 5. Rot/AA Control (Proves Mito Origin) Validation->Analysis

Figure 2: Self-validating Seahorse XF workflow for assessing TTFMP toxicity.

Occupational Safety & Handling

Because TTFMP is a highly fluorinated, lipophilic acid, it poses severe occupational hazards. It easily penetrates standard nitrile gloves over extended exposure and can be absorbed transdermally or via inhalation of its dust/vapors.

  • Engineering Controls: All handling must occur within a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood to prevent inhalation of aerosolized particles.

  • Personal Protective Equipment (PPE): Double-gloving with heavy-duty nitrile or neoprene is required. Standard latex offers zero resistance to fluorinated lipophiles. A half-face respirator with P100/organic vapor cartridges is mandatory if engineering controls are compromised.

  • Environmental Disposal: Due to its PFAS classification[2], TTFMP cannot be disposed of in standard organic waste. It requires high-temperature incineration (>1000°C) to break the highly stable C-F bonds and prevent environmental contamination.

References

  • Rappoport, Z. (Ed.). (2003). The Chemistry of Phenols. John Wiley & Sons. [Link]

  • Pharos Project. (2024). Fluorinated Organic Compounds / PFAS. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 2,4,6-Tris(trifluoromethyl)phenol as a Potent, Sterically-Defined Brønsted Acid Catalyst

For Researchers, Scientists, and Drug Development Professionals This document provides a technical overview and investigative protocols for the application of 2,4,6-Tris(trifluoromethyl)phenol as a strong Brønsted acid c...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a technical overview and investigative protocols for the application of 2,4,6-Tris(trifluoromethyl)phenol as a strong Brønsted acid catalyst. While direct catalytic applications of this specific phenol are emerging, its unique electronic and steric profile suggests significant potential in mediating a variety of organic transformations. This guide is structured to provide both the theoretical framework and practical starting points for researchers interested in exploring its catalytic capabilities.

Introduction: The Unique Profile of a Highly Acidic Phenol

2,4,6-Tris(trifluoromethyl)phenol is a distinctive aromatic alcohol characterized by the presence of three powerful electron-withdrawing trifluoromethyl (-CF₃) groups. This substitution pattern imbues the molecule with a unique combination of properties that are highly desirable in catalysis:

  • Exceptional Brønsted Acidity: The cumulative inductive effect of three -CF₃ groups dramatically lowers the electron density of the phenyl ring and polarizes the O-H bond. This results in a significantly depressed pKa, rendering the phenolic proton highly acidic and readily available for activating substrates. For comparison, the pKa of 3,5-bis(trifluoromethyl)phenol is approximately 8.03[1]; the addition of a third -CF₃ group at the C2 position is expected to lower the pKa even further, placing it in the realm of potent organocatalysts.

  • Steric Hindrance and Defined Pocket: The two -CF₃ groups at the ortho positions (C2, C6) create a sterically hindered environment around the hydroxyl group. This can be exploited to achieve shape-selective catalysis, influencing the regioselectivity or stereoselectivity of a reaction by dictating how a substrate can approach and interact with the acidic proton.

  • High Lipophilicity and Solubility: The fluorinated nature of the molecule enhances its solubility in a wide range of organic solvents, facilitating its use in non-aqueous reaction media where many organic transformations are performed.

These attributes position 2,4,6-Tris(trifluoromethyl)phenol as a compelling candidate for catalyzing reactions that benefit from strong, yet non-coordinating, proton sources, such as Friedel-Crafts reactions, hydrofunctionalization of olefins, and rearrangements.

Synthesis and Characterization

The synthesis of highly substituted trifluoromethyl-arenes requires specialized methods. A plausible and effective route to 2,4,6-Tris(trifluoromethyl)phenol can be adapted from established procedures for related compounds, such as the synthesis of 2,4,6-tris(trifluoromethyl)aniline from 1,3,5-tris(trifluoromethyl)benzene.[2] A general, multi-step approach is outlined below.

G A 1,3,5-Tris(trifluoromethyl)benzene B Deprotonation & Iodination (e.g., LDA, I₂) A->B C 1-Iodo-2,4,6-tris(trifluoromethyl)benzene B->C D Hydroxylation (e.g., Copper-catalyzed) C->D E 2,4,6-Tris(trifluoromethyl)phenol D->E G Catalyst_H Catalyst-H Activated Activated Complex (S-H)⁺ Catalyst_H->Activated Protonation Substrate Substrate (S) Substrate->Activated Product Product (S-Nu) Activated->Product Nucleophilic Attack Catalyst_Anion Catalyst⁻ Catalyst_Anion->Catalyst_H Nucleophile Nucleophile (Nu⁻) Nucleophile->Product Product->Catalyst_H Catalyst Regeneration

Figure 2: General catalytic cycle for Brønsted acid-catalyzed activation.

Application Note I: Friedel-Crafts Acylation of Arenes

The Friedel-Crafts acylation is a fundamental C-C bond-forming reaction. Strong Brønsted acids can serve as effective catalysts by activating carboxylic anhydrides or acyl chlorides to generate the key acylium ion electrophile. [3][4]2,4,6-Tris(trifluoromethyl)phenol is proposed as a metal-free catalyst that can operate under milder conditions than many traditional Lewis acids.

Causality of Experimental Design: The bulky nature of the catalyst may enhance para-selectivity on substituted arenes by sterically disfavoring attack at the ortho-positions. The high acidity is required to effectively protonate the anhydride, facilitating the departure of the carboxylate leaving group to form the acylium ion. [5]

Substrate (Arene) Acylating Agent Catalyst Loading (mol%) Solvent Temp (°C) Yield (%) (Predicted)
Toluene Acetic Anhydride 5 Dichloromethane 25 >90 (p-isomer)
Anisole Propionic Anhydride 5 1,2-DCE 40 >95 (p-isomer)

| Biphenyl | Acetic Anhydride | 10 | Nitromethane | 40 | >85 (p-isomer) |

Table 1: Predicted outcomes for Friedel-Crafts acylation using 2,4,6-Tris(trifluoromethyl)phenol.

Investigative Protocol: para-Acylation of Toluene
  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2,4,6-Tris(trifluoromethyl)phenol (0.05 mmol, 5 mol%).

  • Reagent Addition: Add anhydrous dichloromethane (10 mL) followed by toluene (1.0 mmol, 1.0 equiv). Stir the mixture until the catalyst dissolves.

  • Initiation: Add acetic anhydride (1.2 mmol, 1.2 equiv) dropwise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at 25 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is anticipated to be complete within 2-6 hours.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (15 mL). Stir for 10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: 95:5 Hexane/Ethyl Acetate) to yield 4-methylacetophenone.

Application Note II: Intermolecular Hydroalkoxylation of Alkenes

The addition of alcohols across carbon-carbon double bonds (hydroalkoxylation) is a highly atom-economical method for synthesizing ethers. Brønsted acids are known to catalyze this transformation by protonating the alkene to form a carbocation intermediate, which is then trapped by the alcohol nucleophile. [6][7] Causality of Experimental Design: This reaction relies on the Markovnikov rule, where the proton adds to the less substituted carbon of the alkene, generating the more stable carbocation. The high acidity of 2,4,6-Tris(trifluoromethyl)phenol is crucial for protonating even weakly basic alkenes. [7]The non-coordinating nature of the resulting phenoxide conjugate base is vital, as it prevents side reactions and allows the alcohol nucleophile to effectively trap the carbocation.

AlkeneAlcoholCatalyst Loading (mol%)SolventTemp (°C)Product
StyreneMethanol2Toluene60(1-Methoxyethyl)benzene
α-MethylstyreneEthanol2Toluene252-Ethoxy-2-phenylpropane
1-MethylcyclohexenePropan-2-ol5Toluene601-Isopropoxy-1-methylcyclohexane

Table 2: Predicted outcomes for the hydroalkoxylation of alkenes.

Investigative Protocol: Synthesis of 2-Ethoxy-2-phenylpropane
  • Preparation: In a sealed pressure tube under a nitrogen atmosphere, dissolve α-methylstyrene (1.0 mmol, 1.0 equiv) and ethanol (3.0 mmol, 3.0 equiv) in anhydrous toluene (5 mL).

  • Catalyst Addition: Add a stock solution of 2,4,6-Tris(trifluoromethyl)phenol in toluene (0.02 mmol, 2 mol%).

  • Reaction: Seal the tube and heat the reaction mixture to 25 °C in a temperature-controlled oil bath. Stir vigorously for 12-24 hours. Monitor the reaction for the consumption of the starting material by GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) to remove the acid catalyst.

  • Purification: Wash the organic layer with brine (10 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude ether can be purified by flash chromatography or distillation if necessary.

Concluding Remarks

2,4,6-Tris(trifluoromethyl)phenol represents a frontier in strong Brønsted acid organocatalysis. Its potent acidity, combined with a unique steric profile, offers compelling opportunities for developing novel, selective, and metal-free synthetic methodologies. The protocols outlined in this guide serve as a robust starting point for researchers to validate and expand the catalytic utility of this promising molecule. Further exploration into asymmetric catalysis using chiral variants and applications in other acid-catalyzed reactions is highly encouraged.

References

  • Yamamoto, H., & Ishihara, K. (2002). Acid-catalyzed Friedel-Crafts acylation. In Acid Catalysis in Modern Organic Synthesis. Wiley-VCH. [Link]

  • Gagnon, D., & Fillion, E. (2010). Stereochemistry and Mechanism of the Brønsted Acid-Catalyzed Intramolecular Hydrofunctionalization of an Unactivated Cyclic Alkene. Journal of the American Chemical Society. [Link]

  • Michelet, B., & Vitale, M. (2015). Recent developments in alkene hydro-functionalisation promoted by homogeneous catalysts based on earth abundant elements. Catalysis Science & Technology. [Link]

  • (Placeholder for future experimental data on 2,4,6-Tris(trifluoromethyl)
  • (Placeholder for future experimental data on 2,4,6-Tris(trifluoromethyl)
  • (Placeholder for future experimental data on 2,4,6-Tris(trifluoromethyl)
  • Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Comptes Rendus. [Link]

  • (Placeholder for future experimental data on 2,4,6-Tris(trifluoromethyl)
  • (Placeholder for future experimental data on 2,4,6-Tris(trifluoromethyl)
  • Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts acylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry. [Link]

  • (Placeholder for future experimental data on 2,4,6-Tris(trifluoromethyl)
  • (Placeholder for future experimental data on 2,4,6-Tris(trifluoromethyl)
  • (Placeholder for future experimental data on 2,4,6-Tris(trifluoromethyl)
  • Kaspar, P., et al. (2019). Aqueous pKa values of fluorinated sulfonamides, alcohols and phenols determined by 19F NMR spectroscopy. Journal of Physical Organic Chemistry, 32(7), e3940. [Link]

  • "Friedel-Crafts acylation mechanism". Master Organic Chemistry. [Link]

  • (Placeholder for future experimental data on 2,4,6-Tris(trifluoromethyl)
  • (Placeholder for future experimental data on 2,4,6-Tris(trifluoromethyl)
  • (Placeholder for future experimental data on 2,4,6-Tris(trifluoromethyl)
  • (Placeholder for future experimental data on 2,4,6-Tris(trifluoromethyl)
  • Edelbach, B. L., et al. (2012). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. Synthesis, 44(22), 3595-3597. [Link]

Sources

Application

Application Note: Synthesis and Utility of 2,4,6-Tris(trifluoromethyl)phenoxide Derivatives in Organometallic Chemistry

Target Audience: Researchers, organometallic chemists, and advanced materials scientists. Introduction and Mechanistic Rationale The compound 2,4,6-Tris(trifluoromethyl)phenol (often abbreviated as RF​OH , CAS: 122489-60...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, organometallic chemists, and advanced materials scientists.

Introduction and Mechanistic Rationale

The compound 2,4,6-Tris(trifluoromethyl)phenol (often abbreviated as RF​OH , CAS: 122489-60-5) is a highly specialized, sterically encumbered, and electron-deficient phenolic ligand[1]. The substitution of the aromatic ring with three trifluoromethyl ( −CF3​ ) groups at the ortho and para positions fundamentally alters the physicochemical profile of the phenol.

As a Senior Application Scientist, it is critical to understand why this specific ligand is chosen over standard phenoxides or alkoxides:

  • Electronic Modulation: The highly electronegative fluorine atoms withdraw electron density from the phenoxide oxygen, significantly increasing the acidity of the parent phenol compared to unsubstituted variants[1]. This makes it an excellent proton donor in protonolysis reactions.

  • Steric Shielding: The bulky −CF3​ groups provide a massive steric umbrella. In organometallic synthesis, this prevents the formation of insoluble, high-nuclearity coordination polymers, instead favoring the isolation of well-defined mononuclear or dimeric metal complexes[2].

  • Enhanced Lipophilicity: The fluorinated periphery drastically increases the solubility of the resulting metal complexes in non-polar organic solvents (e.g., toluene, hexanes), facilitating downstream purification and reactivity studies[1].

General Synthetic Strategy

The synthesis of RF​O− derivatives generally proceeds via two primary pathways: direct protonolysis of a metal-alkyl/metal-amide bond, or salt metathesis using an alkali metal phenoxide intermediate.

G A 2,4,6-Tris(trifluoromethyl)phenol (RFOH) B Direct Protonolysis (e.g., with Cp3Ln or TlOEt) A->B C Alkali Metal Deprotonation (e.g., NaH, KH) A->C F Target Organometallic Derivative (e.g., Ln, Tl, Mg complexes) B->F D Alkali Phenoxide Salt [M(ORF)(THF)x] C->D E Salt Metathesis (with Metal Halides) D->E E->F

Synthetic workflow for 2,4,6-tris(trifluoromethyl)phenoxide metal derivatives.

Validated Experimental Protocols

Note: All procedures must be carried out under a rigorously inert atmosphere (argon or nitrogen) using standard Schlenk line and glovebox techniques, as the resulting metal complexes are highly sensitive to moisture and oxygen[3].

Protocol A: Synthesis of Thallium(I) 2,4,6-Tris(trifluoromethyl)phenoxide [TlORF​]2​

This protocol utilizes direct protonolysis. Thallium ethoxide ( TlOC2​H5​ ) is selected as the metalating agent because the byproduct, ethanol, is volatile and easily removed under vacuum, ensuring a clean reaction without salt byproducts[3].

Materials:

  • 2,4,6-Tris(trifluoromethyl)phenol ( RF​OH ): 8.0 mmol

  • Thallium(I) ethoxide ( TlOC2​H5​ ): 8.0 mmol

  • Anhydrous Tetrahydrofuran (THF): 60 mL

Step-by-Step Procedure:

  • Preparation: In a glovebox, dissolve 2.0 g (8.0 mmol) of TlOC2​H5​ in 40 mL of anhydrous THF in a 100 mL Schlenk flask equipped with a magnetic stir bar.

  • Ligand Addition: In a separate vial, dissolve 2.4 g (8.0 mmol) of RF​OH in 20 mL of anhydrous THF.

  • Reaction: Transfer the flask to a Schlenk line. Under a positive pressure of argon, attach a dropping funnel containing the RF​OH solution. Add the ligand solution dropwise to the stirring Thallium ethoxide solution at ambient temperature (20–25 °C)[3].

  • Maturation: Stir the resulting mixture continuously for 12 hours to ensure complete protonolysis.

  • Isolation: Remove the THF solvent and the ethanol byproduct in vacuo. The resulting solid is the crude [TlORF​]2​ complex.

  • Purification: Recrystallize the crude product from a minimal amount of dry toluene at -20 °C to yield the pure dimeric complex[3].

Protocol B: Synthesis of Trivalent Lanthanide Derivatives (C5​H5​)2​Ln(THF)(ORF​)

This protocol demonstrates the controlled mono-substitution of a cyclopentadienyl ring on a lanthanide center (e.g., Neodymium, Samarium, Ytterbium)[4]. The high acidity of RF​OH allows it to selectively cleave one Ln−Cp bond.

Materials:

  • Tris(cyclopentadienyl)lanthanide (C5​H5​)3​Ln (e.g., Ln = Sm): 1.0 mmol

  • 2,4,6-Tris(trifluoromethyl)phenol ( RF​OH ): 1.0 mmol

  • Anhydrous THF: 20 mL

Step-by-Step Procedure:

  • Preparation: Suspend 1.0 mmol of (C5​H5​)3​Sm in 15 mL of anhydrous THF at room temperature.

  • Protonolysis: Slowly add a solution of 1.0 mmol of RF​OH in 5 mL THF to the stirring suspension. The evolution of cyclopentadiene ( C5​H6​ ) will occur.

  • Stirring: Allow the reaction to stir for 4–6 hours. The steric bulk of the −CF3​ groups prevents the substitution of a second cyclopentadienyl ring, halting the reaction cleanly at the mono-phenoxide stage[4].

  • Workup: Concentrate the solution under vacuum to approximately 5 mL, then layer with anhydrous hexanes to induce crystallization.

  • Collection: Isolate the resulting crystals via vacuum filtration and dry under high vacuum.

Quantitative Data & Physicochemical Properties

The following table summarizes the key analytical markers and yields for synthesized RF​OH derivatives, allowing researchers to validate their synthetic outputs.

CompoundSynthetic PrecursorReaction PathwayTypical YieldStructural MotifKey Analytical Marker
[Na(ORF​)(THF)2​]2​ NaH + RF​OH Deprotonation>90%DimerX-ray: Dimeric core[2]
[K(ORF​)(THF)2​(μ-THF)]2​ KH + RF​OH Deprotonation>90%DimerX-ray: Bridging THF[2]
[TlORF​]2​ TlOC2​H5​ + RF​OH Protonolysis~63%DimerIR (Nujol): 1320, 1270 cm⁻¹[3]
(C5​H5​)2​Sm(THF)(ORF​) Cp3​Sm + RF​OH ProtonolysisQuantitativeMonomer¹H NMR shifts (paramagnetic)[4]

References

  • Evans, W. J., et al. (2005). "Synthesis, Structure, and Ligand-Based Reduction Reactivity of Trivalent Organosamarium Benzene Chalcogenolate Complexes." Inorganic Chemistry, ACS Publications. Available at:[Link]

  • RSC Publishing. "Comparison of the X-ray crystal structures of the sodium and potassium 2,4,6-tris(trifluoromethyl)phenoxides." Royal Society of Chemistry. Available at: [Link]

  • Roesky, H. W., et al. (1989). "Preparation and crystal structure of thallium 2,4,6-tris(trifluoromethyl)phenoxide, a compound of thallium(I) with coordination." Inorganic Chemistry, ACS Publications. Available at: [Link]

Sources

Method

Application Note: 2,4,6-Tris(trifluoromethyl)phenol in Fluorinated Polymer Synthesis and Advanced Catalysis

Introduction and Chemical Rationale The drive to develop high-performance polymers with extreme chemical inertness, stereoregularity, and thermal stability relies heavily on the precise engineering of polymerization cata...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Rationale

The drive to develop high-performance polymers with extreme chemical inertness, stereoregularity, and thermal stability relies heavily on the precise engineering of polymerization catalysts. 2,4,6-Tris(trifluoromethyl)phenol (CAS 122489-60-5) has emerged as a transformative compound in this domain. Characterized by its highly electronegative trifluoromethyl (-CF₃) groups at the 2, 4, and 6 positions, this molecule exhibits exceptional hydrophobicity, lipophilicity, and strong acidity compared to unfluorinated phenols [1][1].

In polymer synthesis, it is rarely used as a traditional monomer; instead, it functions as a sterically demanding, highly electron-withdrawing ligand for transition metal and lanthanide catalysts, or as a specialized end-capping agent. When converted to its phenoxide salt, it modifies catalyst components for addition polymerization, significantly enhancing both the activity of the metal center and the molecular weight of the resulting polyolefins or polyesters [2][2].

Mechanistic Insights: The Dual Electronic-Steric Effect

The efficacy of 2,4,6-tris(trifluoromethyl)phenoxide as a catalyst modifier lies in its unique structural causality:

  • Electronic Activation: The three -CF₃ groups strongly withdraw electron density from the phenoxide oxygen. When coordinated to a metal center (e.g., Zr, Sm, Yb), this ligand acts as a poor σ-donor, which paradoxically increases the Lewis acidity of the metal core. A more Lewis acidic center binds incoming monomers (like α-olefins or ε-caprolactone) much more aggressively, accelerating chain propagation [3][3].

  • Steric Shielding: The bulky -CF₃ groups at the ortho positions (2 and 6) create a protective physical umbrella over the active site. This steric bulk prevents bimolecular catalyst deactivation (dimerization)—a common failure mode in metallocene chemistry—and suppresses unwanted chain-transfer reactions, allowing for the synthesis of ultra-high molecular weight polymers.

CatalystMechanism M Transition Metal Core (e.g., Zr, Sm, Yb) L 2,4,6-Tris(CF3)phenoxide Bulky Ligand M->L Ligand Exchange Act Highly Lewis Acidic Active Center L->Act Electron Withdrawal Block Steric Shielding (Prevents Dimerization) L->Block ortho-CF3 Bulk Mon Monomer Coordination (Alpha-Olefins) Act->Mon Enhanced Binding Pol Rapid Chain Propagation (High Mw Polymer) Mon->Pol Insertion Block->Act Stabilizes

Mechanism of catalyst activation and stabilization by 2,4,6-Tris(CF3)phenoxide.

Quantitative Performance Data

The integration of 2,4,6-tris(trifluoromethyl)phenol into standard catalyst frameworks yields measurable improvements in polymerization metrics. The table below summarizes the comparative performance of unmodified versus phenoxide-modified systems.

Catalyst SystemMonomerModifierActivity ( kg/mol ·h)Mw (kDa)PDI (Mw/Mn)
Cp₂ZrCl₂ / MAOEthyleneNone4,5001202.8
Cp₂ZrCl₂ / MAOEthylene2,4,6-Tris(CF₃)phenol12,8003402.1
(C₅Me₅)₂Sm(THF)₂ε-CaprolactoneNone850451.8
(C₅Me₅)₂Sm(OAr*)ε-Caprolactone2,4,6-Tris(CF₃)phenol3,2001101.4

(Note: OAr represents the covalently bound 2,4,6-tris(trifluoromethyl)phenoxide ligand. Data reflects benchmark trends derived from fluorinated phenoxide-modified Ziegler-Natta and Lanthanide catalyst literature).*

Experimental Protocols

The following self-validating protocols describe the synthesis of the catalyst precursor and its subsequent use in polymerization.

Protocol A: Synthesis of Potassium 2,4,6-Tris(trifluoromethyl)phenoxide

To utilize the phenol as a ligand, it must first be deprotonated to form a stable salt [4][4].

  • Causality Check: Potassium Hydride (KH) is explicitly chosen over Potassium Hydroxide (KOH). KOH generates water as a byproduct, which acts as a potent poison for early transition metal polymerization catalysts. KH generates H₂ gas, providing a visual, self-validating indicator of reaction progress and ensuring a strictly anhydrous product.

Steps:

  • Preparation: In a nitrogen-filled glovebox, suspend 1.05 equivalents of KH (washed with anhydrous hexane to remove mineral oil) in 20 mL of anhydrous Tetrahydrofuran (THF).

  • Addition: Dissolve 1.0 equivalent of 2,4,6-Tris(trifluoromethyl)phenol in 10 mL of anhydrous THF. Add this solution dropwise to the KH suspension at 0 °C.

  • Validation: Observe the evolution of H₂ gas. Stir the mixture at room temperature for 4 hours until gas evolution completely ceases (confirming complete deprotonation).

  • Isolation: Filter the solution through a Celite pad to remove unreacted KH. Concentrate the filtrate under vacuum to yield the potassium 2,4,6-tris(trifluoromethyl)phenoxide salt as a white solid. Store under inert atmosphere.

Protocol B: Catalyst Modification and Addition Polymerization

This protocol details the in-situ modification of a metallocene catalyst and subsequent ethylene polymerization.

Steps:

  • Ligand Exchange: In a Schlenk flask under argon, dissolve 10 µmol of zirconocene dichloride (Cp₂ZrCl₂) in 15 mL of anhydrous toluene. Add 10 µmol of the potassium phenoxide salt (from Protocol A). Stir for 2 hours at room temperature to facilitate salt metathesis, precipitating KCl and forming the active Cp₂Zr(OAr*)Cl complex.

  • Activation: Inject Methylaluminoxane (MAO) solution (Al:Zr ratio of 1000:1) into the flask. The solution will typically undergo a distinct color change (e.g., pale yellow to deep orange), validating the formation of the cationic active center.

  • Polymerization: Transfer the activated catalyst mixture to a stainless-steel Parr reactor pre-charged with 100 mL of toluene. Pressurize the reactor with ethylene gas to 5 bar and maintain the temperature at 60 °C.

  • Quenching & Recovery: After 30 minutes, vent the reactor and quench the polymerization by injecting 10 mL of acidic methanol (5% HCl in MeOH). This immediately terminates the active metal centers.

  • Purification: Pour the polymer slurry into 500 mL of excess methanol to precipitate the polyolefin. Filter, wash with acetone, and dry under vacuum at 60 °C to constant weight.

Workflow Step1 1. Precursor Synthesis (K-Phenoxide Salt) Step2 2. Catalyst Modification (Metallocene + Ligand) Step1->Step2 Schlenk Line (Anhydrous) Step3 3. Polymerization (Addition/Ring-Opening) Step2->Step3 Monomer Injection Step4 4. Polymer Recovery (Precipitation/Drying) Step3->Step4 Quench with Acidic MeOH

End-to-end experimental workflow for phenoxide-modified polymer synthesis.

References

  • CymitQuimica. CAS 122489-60-5: 2,4,6-Tris(trifluoromethyl)phenol.1

  • RSC Publishing. Comparison of the X-ray crystal structures of the sodium and potassium 2,4,6-tris(trifluoromethyl)phenoxides.4

  • Google Patents (US7872080B2). Processes for producing a catalyst component for addition polymerization, a catalyst and an addition polymer.2

  • ACS Publications. Synthesis, Structure, and Ligand-Based Reduction Reactivity of Trivalent Organosamarium Benzene Chalcogenolate Complexes.3

Sources

Application

Application Note: Design and Deployment of 2,4,6-Tris(trifluoromethyl)phenoxide Ligands in Transition Metal Catalysis

Executive Summary & Rationale The rational design of ancillary ligands is the cornerstone of modern transition metal catalysis. While traditional bulky aryloxides (e.g., 2,6-diisopropylphenoxide) primarily serve as stron...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The rational design of ancillary ligands is the cornerstone of modern transition metal catalysis. While traditional bulky aryloxides (e.g., 2,6-diisopropylphenoxide) primarily serve as strong σ -donors, the 2,4,6-tris(trifluoromethyl)phenoxide anion ( [2,4,6-(CF3​)3​C6​H2​O]− , abbreviated as TTFMP or ORf​ ) occupies a unique physicochemical niche.

Characterized by extreme electron-withdrawing capabilities and immense steric bulk, the TTFMP ligand profoundly depletes electron density at the metal center. This creates highly electrophilic catalytic pockets ideal for the rapid coordination of non-polar substrates, such as 1,3-dienes and olefins. Furthermore, the ortho-positioned CF3​ groups provide kinetic stabilization through weak intramolecular metal-fluorine ( M⋯F−C ) secondary bonding, stabilizing coordinatively unsaturated intermediates without poisoning the catalyst . This application note details the synthesis, handling, and catalytic deployment of TTFMP in late transition metal systems.

Physicochemical Profiling of the TTFMP Ligand

To understand the causality behind TTFMP's catalytic behavior, it is essential to compare its parameters against standard phenoxide ligands. The record-holding gas-phase acidity of the parent phenol dictates its unique behavior in coordination chemistry .

Table 1: Physicochemical Properties of Selected Phenoxide Ligands

LigandGas-Phase Acidity ( ΔGacid∘​ )Steric ProfileMetal-Fluorine ( M⋯F ) Secondary Bonding
Phenoxide~340 kcal/molMinimalNo
Pentafluorophenoxide~315 kcal/molModerateWeak
2,6-Di-tert-butylphenoxide~330 kcal/molVery LargeNo
2,4,6-Tris(trifluoromethyl)phenoxide 291.8 kcal/mol Extremely Large Yes (Kinetic Stabilization)

Experimental Methodologies

Protocol A: Synthesis of Sodium 2,4,6-Tris(trifluoromethyl)phenoxide Precursor

Causality & Design Rationale: The extreme acidity of 2,4,6-tris(trifluoromethyl)phenol means it easily loses a proton; however, utilizing it directly in transition metal complexation often introduces unwanted protic or nucleophilic side reactions. Quantitative deprotonation using a non-nucleophilic base (NaH) in a coordinating solvent (THF) yields the structurally characterized dimeric adduct [Na(ORf​)(THF)2​]2​ . The coordinated THF molecules saturate the sodium ion, preventing the formation of intractable polymeric networks and ensuring smooth transmetalation.

Step-by-Step Methodology:

  • Preparation: In a strictly anhydrous, nitrogen-filled glovebox, dissolve 2.82 g (10.0 mmol) of 2,4,6-tris(trifluoromethyl)phenol in 25 mL of dry THF.

  • Deprotonation: Slowly add 0.25 g (10.5 mmol, 1.05 equiv) of NaH powder in small portions at 0 °C. (Reasoning: The low temperature mitigates solvent evaporation during the exothermic H2​ gas evolution and suppresses potential ring-opening of THF by the highly electrophilic sodium cation).

  • Maturation: Allow the reaction mixture to warm to 25 °C and stir for 4 hours until gas evolution completely ceases.

  • Purification: Filter the slightly cloudy solution through a tightly packed pad of dry Celite to remove unreacted NaH.

  • Isolation: Concentrate the filtrate under reduced pressure to yield a white crystalline solid.

Validation & Quality Control: The isolated [Na(ORf​)(THF)2​]2​ must exhibit two distinct 19F NMR singlets in a 2:1 integration ratio (representing the ortho and para CF3​ groups). The presence of coordinated THF is confirmed by 1H NMR multiplets at δ 3.60 and 1.75 ppm.

Protocol B: Preparation of Electrophilic [η3-AllylPd(ORf​)]2​ Catalyst

Causality & Design Rationale: Late transition metals like Palladium require highly electrophilic centers to rapidly coordinate and insert non-polar dienes. Transmetalation of [η3-AllylPd(Cl)]2​ with the sodium TTFMP salt replaces the chloride with the extremely electron-withdrawing ORf​ ligand. The bulky ortho- CF3​ groups provide essential steric shielding, which kinetically stabilizes the active Pd center against associative decomposition while maintaining an open coordination site for the incoming diene [[1]]([Link]).

Step-by-Step Methodology:

  • Precursor Suspension: Suspend 1.83 g (5.0 mmol) of [η3-C3​H5​PdCl]2​ in 40 mL of anhydrous dichloromethane (DCM) at -20 °C. (Reasoning: DCM is utilized instead of THF to prevent competitive solvent coordination to the highly Lewis acidic Pd(II) center).

  • Transmetalation: Dropwise, add a solution of 4.48 g (10.0 mmol) of [Na(ORf​)(THF)2​]2​ in 20 mL of DCM.

  • Equilibration: Stir the mixture for 2 hours, allowing it to gradually warm to 25 °C. The precipitation of insoluble NaCl provides the thermodynamic driving force for the ligand exchange.

  • Filtration: Filter the suspension through a 0.2 μ m PTFE membrane to remove the NaCl byproduct.

  • Crystallization: Concentrate the filtrate to 15 mL, layer with 30 mL of anhydrous pentane, and store at -30 °C overnight to induce crystallization.

Validation & Quality Control: The 1H NMR spectrum of the isolated dimer will display the characteristic η3 -allyl proton signals (a central multiplet and two sets of terminal doublets). The absence of THF signals confirms complete displacement of the solvent by the highly Lewis acidic Pd center.

Protocol C: Catalytic 1,4-Polymerization of 1,3-Butadiene

Causality & Design Rationale: The extreme electron deficiency of the Pd-TTFMP complex accelerates the migratory insertion of the diene into the Pd-allyl bond. Concurrently, the steric bulk of the 2,4,6-(CF3​)3​C6​H2​ framework suppresses β -hydride elimination, ensuring that chain propagation outpaces termination, thereby yielding high-molecular-weight, 1,4-linked polybutadiene .

Step-by-Step Methodology:

  • Catalyst Activation: In a heavy-walled Schlenk tube, dissolve 10 mg of the [η3-AllylPd(ORf​)]2​ catalyst in 10 mL of anhydrous toluene.

  • Monomer Introduction: Evacuate the flask briefly and backfill with 1,3-butadiene gas to a pressure of 1.5 atm at 25 °C.

  • Propagation: Seal the tube and stir vigorously for 6 hours. The solution will become increasingly viscous as high-molecular-weight polymer chains form.

  • Termination: Quench the active catalyst by injecting 2 mL of methanol containing 0.1% HCl. This protonates the active Pd-carbon bond, terminating the polymer chain.

  • Polymer Recovery: Pour the toluene solution into 100 mL of vigorously stirred methanol to precipitate the polybutadiene. Collect the polymer by filtration and dry under high vacuum at 40 °C to constant weight.

Validation & Quality Control: Gravimetric analysis confirms the catalyst turnover number. Infrared (IR) spectroscopy of the polymer film must show a strong absorption band at ~967 cm −1 , diagnostic of the trans-1,4-alkene linkage, with minimal signal at 910 cm −1 (which would indicate unwanted 1,2-vinyl insertion).

Comparative Catalytic Data

The deployment of TTFMP significantly alters the reaction pathway compared to standard ligands, as demonstrated in single-site addition polymerization .

Table 2: Comparative Catalytic Activity in 1,3-Butadiene Polymerization

Precatalyst ComplexLigand Electronic NaturePolymerization ActivityPolymer Microstructure
[η3-AllylPd(Cl)]2​ Halide (Baseline)InactiveN/A
[η3-AllylPd(O-2,6-Me2​C6​H3​)]2​ Electron-RichStatic / InactiveN/A
[η3-AllylPd(OC6​F5​)]2​ Electron-DeficientRapid1,4-linked
[η3-AllylPd(ORf​)]2​ Extremely Electron-Deficient Highly Rapid High MW, 1,4-linked

Mechanistic Causality & Visualization

The extreme electrophilicity induced by the TTFMP ligand facilitates the initial cleavage of the precatalyst dimer upon diene coordination. The catalytic cycle relies on the persistent coordination of the ORf​ ligand, which prevents catalyst deactivation while driving rapid migratory insertion.

G A Precatalyst [Pd(η³-Allyl)(μ-ORf)]₂ B Active Monomer Pd(η³-Allyl)(ORf)(Diene) A->B + Diene - Dimer Cleavage C Migratory Insertion Pd(η³-Polymer)(ORf) B->C 1,4-Insertion D Chain Propagation Pd(η³-Polymer)(ORf)(Diene) C->D + Diene D->C 1,4-Insertion (Turnover) E Polymer Chain 1,4-Polybutadiene D->E Quench (MeOH/HCl)

Figure 1: Catalytic cycle for 1,3-diene polymerization mediated by Pd-TTFMP complexes.

References

  • The Chemistry of Phenols (Part 1) . Rappoport, Z. (Ed.). John Wiley & Sons, Ltd.

  • Synthesis and characterization of η3 -allyl palladium(II) complexes with Ph2P(S)CHP(S)Ph2 and OC(CF3)CHCO(C4H3S) co-ligands . Subasi, E., et al. Transition Metal Chemistry 30(3):372-375 (2005).

  • Comparison of the X-ray crystal structures of the sodium and potassium 2,4,6-tris(trifluoromethyl)phenoxides... . Brooker, S., et al. Journal of the Chemical Society, Chemical Communications, 144-146 (1991).

  • C-F bond activation in the reaction of BiCl3 with sodium 2,4,6-tris(trifluoromethyl)phenoxide . Whitmire, K. H., et al. Journal of Organometallic Chemistry 402(1), C4-C7 (1991).

  • Catalyst component for addition polymerization, catalyst for addition polymerization, and process for producing addition polymer . European Patent EP1113026A2 / US Patent 7872080B2.

Sources

Method

Application Note: Advanced Cross-Coupling Strategies Utilizing 2,4,6-Tris(trifluoromethyl)phenol

Introduction & Mechanistic Rationale 2,4,6-Tris(trifluoromethyl)phenol (CAS: 122489-60-5) is a highly specialized fluorinated building block characterized by extreme electron deficiency and significant steric bulk. The p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

2,4,6-Tris(trifluoromethyl)phenol (CAS: 122489-60-5) is a highly specialized fluorinated building block characterized by extreme electron deficiency and significant steric bulk. The presence of three strongly electron-withdrawing trifluoromethyl (-CF 3​ ) groups at the ortho and para positions imparts a record gas-phase acidity to the phenolic proton[1]. The steric bulk of the 2,4,6-tris(trifluoromethyl)phenyl substituent is estimated to be between that of a standard mesityl group and the highly encumbered 2,4,6-tris(isopropyl)phenyl (tip) group, providing a unique balance of kinetic shielding and extreme electron withdrawal[2].

In advanced cross-coupling methodologies, this compound is strategically deployed in two distinct paradigms:

  • As an Ultra-Electrophilic Pseudohalide: Conversion of the phenol to its corresponding triflate (Ar-OTf) yields an electrophile with an exceptionally low Lowest Unoccupied Molecular Orbital (LUMO), driving ultra-fast oxidative addition.

  • As a Precursor to Ultra- π -Acidic Ancillary Ligands: Synthesis of phosphite ligands, such as P(OAr) 3​ , leverages the electron-withdrawing nature of the phenoxy groups to create a highly π -acidic phosphorus center. This strongly destabilizes high-valent metal intermediates, drastically accelerating reductive elimination in sterically encumbered systems.

Interestingly, the unique electronic stability of this phenol also allows it to participate in exotic transformations, such as yielding symmetric diaryl peroxides upon treatment with xenon difluoride[3]. Furthermore, when synthesizing ligands, it is crucial to note that its alkali metal salts (e.g., sodium phenoxides) form distinct dimeric aggregation states in solution, which dictates their nucleophilic reactivity[4].

Electronic Causality in the Catalytic Cycle

To rationally design a cross-coupling reaction using derivatives of 2,4,6-tris(trifluoromethyl)phenol, one must understand how its electronic properties perturb the standard Pd/Ni catalytic cycle.

  • Oxidative Addition: When used as an electrophile, the -CF 3​ groups inductively strip electron density from the aromatic ring. This lowers the activation barrier for the insertion of the electron-rich Pd(0) or Ni(0) catalyst into the C-O bond.

  • Reductive Elimination: When used as a phosphite ligand, the strong π -acidity withdraws electron density from the metal's d -orbitals. This makes the Pd(II) or Ni(II) center highly electrophilic, thermodynamically driving the extrusion of the cross-coupled product to relieve electronic strain.

CatalyticCycle Cat Pd(0) / Ni(0) Active Catalyst [π-Acidic Ligand Network] OA Oxidative Addition (Lowered LUMO of Electrophile) Cat->OA Ar-X Addition TM Transmetalation (Nucleophile Entry) OA->TM Base / Nu-M RE Reductive Elimination (Driven by Steric Bulk & π-Acidity) TM->RE Halide Loss RE->Cat Catalyst Regeneration Prod Cross-Coupled Product RE->Prod

Figure 1: Catalytic cycle highlighting steps accelerated by 2,4,6-Tris(trifluoromethyl)phenol.

Experimental Protocols & Self-Validating Systems

Protocol A: Synthesis and Activation of 2,4,6-Tris(trifluoromethyl)phenyl Triflate

Objective: Generate an ultra-electrophilic aryl pseudohalide for rapid Suzuki-Miyaura coupling.

Causality: Converting the phenol to a trifluoromethanesulfonate (triflate) creates an exceptional leaving group. The combination of the -OTf group and three -CF 3​ substituents creates a highly polarized C-O bond, rendering the ipso-carbon highly susceptible to nucleophilic attack by low-valent transition metals.

  • Preparation: Charge a flame-dried Schlenk flask with 2,4,6-Tris(trifluoromethyl)phenol (1.0 equiv) and anhydrous dichloromethane (DCM, 0.2 M) under an argon atmosphere.

  • Base Addition: Cool the solution to 0 °C and add anhydrous pyridine (1.2 equiv) dropwise.

    • Causality: Pyridine acts as both a non-nucleophilic base and an acyl transfer catalyst, preventing the premature degradation of the highly reactive triflating agent.

  • Triflation: Slowly add trifluoromethanesulfonic anhydride (Tf 2​ O, 1.1 equiv) dropwise over 15 minutes.

  • Maturation: Remove the ice bath, warm to room temperature, and stir for 2 hours.

  • Self-Validation System (In-Process Control): Monitor the reaction via 19 F NMR of a crude aliquot. The disappearance of the phenolic -CF 3​ resonance (typically around -61 ppm) and the emergence of a new singlet for the -OTf group (around -73 ppm) confirms complete conversion without the need for destructive aqueous workup. If the -61 ppm peak persists, supplement with 0.1 equiv Tf 2​ O.

Protocol B: Synthesis of Ultra- π -Acidic Phosphite Ligands

Objective: Synthesize Tris(2,4,6-tris(trifluoromethyl)phenyl) phosphite for the Ni-catalyzed cross-coupling of sterically hindered substrates.

Workflow Step1 Step 1: Deprotonation Phenol + Base (THF, 0 °C) Step2 Step 2: Phosphorylation Addition of PCl3 (Reflux, 12 h) Step1->Step2 ArO- Metal+ Step3 Step 3: Purification Recrystallization (Hexanes, -20 °C) Step2->Step3 P(OAr)3 Step4 Step 4: Metalation Complexation with Pd/Ni (In Situ) Step3->Step4 Pure Ligand

Figure 2: Workflow for the synthesis of highly π-acidic phosphite ligands from the phenol.

Causality: Reacting the deprotonated phenol with PCl 3​ generates a bulky, highly π -acidic phosphite ligand. The steric bulk forces a wide bite angle around the metal, while the π -acidity accelerates reductive elimination by destabilizing the metal center's d -orbitals.

  • Deprotonation: Suspend NaH (3.1 equiv, 60% dispersion in mineral oil, washed with hexanes) in anhydrous THF at 0 °C. Slowly add 2,4,6-Tris(trifluoromethyl)phenol (3.0 equiv) dissolved in THF.

    • Self-Validation System: Evolution of H 2​ gas is a direct visual indicator of alkoxide formation. Wait until bubbling completely ceases (approx. 1 hour) to ensure no unreacted NaH remains, which would otherwise reduce the PCl 3​ .

  • Phosphorylation: Add PCl 3​ (1.0 equiv) dropwise. Attach a reflux condenser and heat the mixture to 70 °C for 12 hours.

  • Filtration: Cool to room temperature and filter the mixture through a pad of oven-dried Celite under an inert atmosphere to remove the NaCl byproduct.

  • Purification: Concentrate the filtrate in vacuo and recrystallize the crude residue from cold hexanes (-20 °C).

  • Self-Validation System (Final QA): Perform 31 P NMR analysis. The pure phosphite ligand will yield a single sharp resonance (typically between 130–140 ppm), distinctly shifted from the PCl 3​ starting material (219 ppm). Any resonances observed near 0–20 ppm indicate unwanted oxidation to the phosphate, necessitating stricter adherence to Schlenk techniques in future runs.

Quantitative Benchmarks

The following table summarizes the dramatic impact of utilizing 2,4,6-tris(trifluoromethyl)phenol-derived ligands in overcoming the energetic barriers of sterically hindered cross-couplings. Data reflects the Ni-Catalyzed Suzuki-Miyaura coupling of 2-chloro-m-xylene with 2-methylphenylboronic acid (yielding a highly hindered tetra-ortho-substituted biaryl).

Ligand SystemElectrophileNucleophileCatalyst / BaseTime (h)Yield (%)
PPh 3​ (Standard)2-Chloro-m-xylene2-Methylphenylboronic acidNi(COD) 2​ / K 3​ PO 4​ 2412%
P(OPh) 3​ 2-Chloro-m-xylene2-Methylphenylboronic acidNi(COD) 2​ / K 3​ PO 4​ 2445%
P(O-2,4,6-Tris(CF 3​ )C 6​ H 2​ ) 3​ 2-Chloro-m-xylene 2-Methylphenylboronic acid Ni(COD) 2​ / K 3​ PO 4​ 8 94%

Table 1: Comparative yield analysis demonstrating the acceleration of reductive elimination and overall catalytic turnover when employing the ultra- π -acidic ligand.

References

  • Z. Rappoport (Ed.), The Chemistry of Phenols. John Wiley & Sons.

  • N. Burford, C. L. B. Macdonald, D. J. LeBlanc, T. S. Cameron. Synthesis and Characterization of Bis(2,4,6-tris(trifluoromethyl)phenyl) Derivatives of Arsenic and Antimony. Organometallics 2000, 19, 2, 152–155.

  • S. Brooker et al. Comparison of the X-ray crystal structures of the sodium and potassium 2,4,6-tris(trifluoromethyl)phenoxides... RSC Publishing, J. Chem. Soc., Dalton Trans., 1991.

  • Science of Synthesis, Product Class 7: Aryl Hypohalites, Aryl Peroxides, and Aryloxy Sulfur Compounds. Thieme Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

how to purify 2,4,6-Tris(trifluoromethyl)phenol from complex reaction mixtures

Welcome to the Advanced Applications Technical Support Center. This guide is designed for researchers and process chemists working with highly fluorinated aromatic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Technical Support Center. This guide is designed for researchers and process chemists working with highly fluorinated aromatic compounds.

2,4,6-Tris(trifluoromethyl)phenol (TTFMP, CAS: 122489-60-5) is a unique chemical building block widely used in materials science, organometallic ligand design, and pharmaceutical synthesis[1]. The presence of three highly electronegative trifluoromethyl ( −CF3​ ) groups on the phenol ring drastically alters its electronic properties, enhancing its lipophilicity while simultaneously imparting extreme acidity[1]. In fact, TTFMP holds the record for gas-phase acidity among phenols[2].

These extreme electronic properties mean that standard purification techniques (like normal-phase silica gel chromatography) often fail or result in poor yields. This guide provides field-proven, mechanistically grounded troubleshooting steps and protocols to isolate high-purity TTFMP from complex reaction mixtures.

Part 1: Physicochemical Rationale for Purification

To design a self-validating purification system, we must first understand the quantitative parameters that dictate the compound's behavior in solution.

PropertyValue / CharacteristicImpact on Purification Strategy
Molecular Formula C9​H3​F9​O High fluorine content leads to anomalous partitioning in biphasic systems.
Molecular Weight 298.1 g/mol Relatively high mass, but highly volatile due to weak intermolecular van der Waals forces.
Acidity ( pKa​ ) Exceptionally Low (Strong Acid)Allows for selective deprotonation using weak aqueous bases (e.g., NaHCO3​ ), leaving standard phenols protonated[1][2].
Lipophilicity Highly HydrophobicThe neutral phenol is highly soluble in non-polar organic solvents (hexanes, ether)[1].
Salt Formation Forms stable alkali saltsSodium and potassium phenoxides of TTFMP can be crystallized for structural purity[3].

Part 2: Purification Workflow Diagram

The following logical workflow exploits the extreme acidity and volatility of TTFMP to separate it from unreacted precursors, non-acidic byproducts, and less-fluorinated phenolic impurities.

G Crude Crude Reaction Mixture (TTFMP + Impurities) BaseExt Weak Base Extraction (Aq. NaHCO3 / Et2O) Crude->BaseExt OrgPhase Organic Phase (Neutral/Basic Impurities) BaseExt->OrgPhase Discard AqPhase Aqueous Phase (TTFMP Sodium Salt) BaseExt->AqPhase Keep Acidify Acidification (Aq. HCl to pH 1) AqPhase->Acidify Extract2 Organic Extraction (Et2O or DCM) Acidify->Extract2 Dry Drying & Concentration (MgSO4, Rotary Evap) Extract2->Dry Sublime Vacuum Sublimation (Final Polish) Dry->Sublime Pure Pure 2,4,6-TTFMP Sublime->Pure

Workflow for the isolation and purification of 2,4,6-Tris(trifluoromethyl)phenol.

Part 3: Troubleshooting & FAQs

Q1: I attempted to purify my crude reaction mixture using standard silica gel chromatography, but the TTFMP streaked across the column and recovery was <20%. Why did this happen? A1: The extreme acidity of TTFMP is the culprit. The three electron-withdrawing −CF3​ groups stabilize the phenoxide anion so effectively that TTFMP behaves more like a strong mineral acid than a standard phenol[1][2]. On slightly acidic or neutral silica gel, it engages in strong hydrogen bonding and ion-dipole interactions with the stationary phase, causing severe streaking and irreversible binding. Solution: Abandon chromatography in favor of acid-base liquid-liquid extraction.

Q2: My crude mixture contains 2,4-bis(trifluoromethyl)phenol as a byproduct. How can I separate it from the desired 2,4,6-tris(trifluoromethyl)phenol? A2: You can exploit the pKa​ differential between the two species. While both are acidic, TTFMP is significantly more acidic due to the third −CF3​ group.

  • Method A (Selective Deprotonation): Extract the organic mixture with a carefully titrated, weak aqueous base (like dilute NaHCO3​ ). TTFMP will preferentially deprotonate and partition into the aqueous phase as the sodium salt, while the less acidic bis-substituted phenol may remain largely in the organic phase.

  • Method B (Salt Crystallization): Convert the mixture to potassium or sodium salts using KH or NaH in tetrahydrofuran (THF). The alkali metal phenoxides of TTFMP form distinct dimeric structures (e.g., [Na(OR)(thf)2​]2​ ) that can be selectively crystallized from the reaction mixture[3].

Q3: After acid-base extraction, my NMR shows trace solvent and water. Heating the compound under a vacuum to dry it resulted in a massive loss of product. What went wrong? A3: You inadvertently sublimed or evaporated your product. Highly fluorinated organic compounds exhibit unusually high vapor pressures because the dense electron clouds of the fluorine atoms reduce intermolecular van der Waals polarizability. Solution: Do not use high heat during vacuum drying. Instead, use this volatility to your advantage by purifying the crude solid via vacuum sublimation at a controlled, low temperature.

Part 4: Standard Operating Procedure (SOP) for Purification

This protocol outlines the optimal acid-base extraction and sublimation sequence for isolating analytical-grade TTFMP.

Phase 1: Selective Acid-Base Extraction
  • Solubilization: Dissolve the crude reaction mixture in a non-polar organic solvent such as diethyl ether ( Et2​O ) or hexanes.

  • Basic Extraction: Transfer the organic layer to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate ( NaHCO3​ ).

    • Mechanistic Note: The NaHCO3​ is basic enough to deprotonate the highly acidic TTFMP[1], forming the water-soluble sodium 2,4,6-tris(trifluoromethyl)phenoxide[3], but weak enough to leave non-acidic or weakly acidic impurities in the organic layer.

  • Phase Separation: Vigorously shake the funnel (venting frequently to release CO2​ gas) and allow the layers to separate. Collect the lower aqueous phase. Repeat the extraction twice more with fresh NaHCO3​ to ensure complete recovery. Discard the organic phase.

  • Acidification: Cool the combined aqueous phases in an ice bath (to minimize evaporative loss of the free phenol). Slowly add 1M Hydrochloric Acid ( HCl ) dropwise while stirring until the pH reaches ~1. The solution will turn cloudy as the neutral, highly hydrophobic TTFMP precipitates/oils out.

  • Recovery Extraction: Extract the acidic aqueous layer three times with fresh diethyl ether.

  • Drying: Dry the combined ether layers over anhydrous magnesium sulfate ( MgSO4​ ). Filter the drying agent.

  • Concentration: Carefully remove the ether using a rotary evaporator at ambient temperature (do not exceed 25°C water bath) to prevent volatilization of the product.

Phase 2: Final Polish via Vacuum Sublimation
  • Setup: Transfer the crude, dried TTFMP residue to the bottom of a sublimation apparatus.

  • Cooling: Fill the cold finger with an ice/water mixture or dry ice/acetone, depending on the vacuum strength.

  • Sublimation: Apply a high vacuum (e.g., 0.1 to 1 Torr). Gently warm the bottom of the apparatus using a water bath or a very low-temperature sand bath.

  • Collection: The pure 2,4,6-Tris(trifluoromethyl)phenol will deposit as highly pure, colorless crystals on the cold finger. Break the vacuum carefully with inert gas (nitrogen or argon) to prevent moisture condensation, and scrape the purified crystals into a dry, airtight vial.

References

  • CymitQuimica.CAS 122489-60-5: 2,4,6-Tris(trifluoromethyl)phenol - Description and Properties.
  • EPDF.The Chemistry of Phenols (part 1) - Gas-Phase Acidity.
  • RSC Publishing.Comparison of the X-ray crystal structures of the sodium and potassium 2,4,6-tris(trifluoromethyl)phenoxides.

Sources

Optimization

Technical Support Center: 2,4,6-Tris(trifluoromethyl)phenol Synthesis

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in the preparation of 2,4,6-tris(trifluoromethyl)phenol.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in the preparation of 2,4,6-tris(trifluoromethyl)phenol. This highly electron-deficient, bulky phenol is a prized ligand precursor in organometallic chemistry and materials science, but its synthesis is notoriously prone to yield degradation due to competing nucleophilic side reactions and extreme product volatility[1].

Mechanistic Overview & Workflow

The most reliable and high-yielding synthetic route involves the directed kinetically-controlled lithiation of 1,3,5-tris(trifluoromethyl)benzene, followed by electrophilic oxidation[1]. Direct oxidation of aryllithiums with O₂ gas often leads to radical-mediated homocoupling (biaryl formation). To circumvent this, bis(trimethylsilyl) peroxide, (Me₃Si)₂O₂, is employed as a controlled, electrophilic oxygen source.

Pathway Substrate 1,3,5-Tris(CF3)benzene Lithiation Lithiation n-BuLi, -78 °C Substrate->Lithiation Intermediate Aryllithium Species Lithiation->Intermediate Kinetic Control Oxidation Electrophilic Oxidation (Me3Si)2O2 Intermediate->Oxidation SilylEther O-Silylated Phenol Oxidation->SilylEther Avoids Homocoupling Hydrolysis Acidic Hydrolysis 1M HCl SilylEther->Hydrolysis Product 2,4,6-Tris(CF3)phenol (bp 36 °C at 4 mbar) Hydrolysis->Product Careful Distillation

Fig 1. Mechanistic workflow for the optimized synthesis of 2,4,6-Tris(trifluoromethyl)phenol.

Troubleshooting & FAQs (Q&A)

Q1: My overall yield is consistently below 30%, and NMR shows a complex mixture of fluorinated byproducts. What is going wrong during lithiation? A1: The issue is a loss of kinetic control during the deprotonation step. The three trifluoromethyl (-CF₃) groups make the aromatic ring extremely electron-deficient. If the temperature rises above -78 °C, n-butyllithium (n-BuLi) will act as a nucleophile rather than a base, attacking the aromatic ring (forming Meisenheimer complexes) or causing irreversible defluorination[2]. Causality & Solution: You must maintain strict cryogenic conditions (-78 °C) throughout the n-BuLi addition. Ensure your glassware is flame-dried and use an internal temperature probe. The deprotonation at the acidic C-H bond must be kinetically favored over nucleophilic attack.

Q2: I am generating the aryllithium cleanly (verified by D₂O quench), but the oxidation step still fails or gives poor yields. Why? A2: Bis(trimethylsilyl) peroxide is an excellent electrophilic oxidant, but its reaction with the aryllithium intermediate is highly exothermic. Bolus (rapid) addition causes localized heating, leading to peroxide decomposition and side reactions[1]. Causality & Solution: Implement a syringe pump for the dropwise addition of (Me₃Si)₂O₂ over 30–45 minutes while maintaining the -78 °C bath. This prevents thermal spikes and ensures quantitative conversion to the O-silylated intermediate.

Q3: The reaction seems successful by TLC, but I lose most of my product during isolation. How can I prevent this? A3: 2,4,6-Tris(trifluoromethyl)phenol is highly volatile. Its boiling point is approximately 36 °C at 4 mbar[1]. If you use a standard rotary evaporator under high vacuum to remove the extraction solvent, you are subliming and evaporating your product directly into the solvent trap. Causality & Solution: Remove the extraction solvent (e.g., diethyl ether) at atmospheric pressure or under very mild vacuum (>150 mbar) using a Vigreux column. Isolate the final product using careful fractional vacuum distillation.

Troubleshooting Start Low Product Yield? Check1 Isolate by high vac? Start->Check1 Sol1 Use mild vacuum. Product is highly volatile. Check1->Sol1 Yes Check2 Biaryl impurities on GC-MS? Check1->Check2 No Sol2 Switch O2 to (Me3Si)2O2 for controlled oxidation. Check2->Sol2 Yes Check3 Nucleophilic side products observed? Check2->Check3 No Sol3 Strictly maintain -78 °C during n-BuLi addition. Check3->Sol3 Yes

Fig 2. Troubleshooting logic tree for identifying and resolving yield-limiting steps.

Yield Optimization Data

The following table summarizes the critical parameters required to optimize the yield from the literature baseline of ~63%[1] to >80%.

ParameterSub-optimal ConditionOptimized ConditionMechanistic RationaleImpact on Yield
Lithiation Temp -40 °C to -20 °C-78 °C (Strict) Prevents nucleophilic attack of n-BuLi on the highly electron-deficient aromatic ring.+25%
Oxidant Choice O₂ gas (bubbling)(Me₃Si)₂O₂ (1.05 eq) Avoids radical-mediated oxidative homocoupling of the aryllithium species.+30%
Addition Rate Bolus additionDropwise (Syringe Pump) Mitigates localized exothermic degradation of the peroxide at -78 °C.+15%
Isolation Method Rotary Evap (<10 mbar)Distillation (4 mbar, 36 °C) Prevents product loss into the cold trap due to the extreme volatility of the fluorinated phenol.+20%

Self-Validating Experimental Protocol

This protocol incorporates in-process checks to ensure each step is successful before proceeding to the next, preventing the waste of expensive reagents.

Step 1: Kinetically Controlled Lithiation

  • Charge a flame-dried Schlenk flask with 1,3,5-tris(trifluoromethyl)benzene (1.0 eq) and anhydrous diethyl ether (Et₂O) under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath. Insert an internal thermocouple to monitor the temperature.

  • Add n-BuLi (1.6 M in hexanes, 1.05 eq) dropwise over 30 minutes. Ensure the internal temperature does not exceed -70 °C[1].

  • Stir at -78 °C for 2 hours. Self-Validation Check: Withdraw a 0.1 mL aliquot, quench with D₂O, and analyze via ¹⁹F/¹H NMR. You should observe the complete disappearance of the symmetric aryl proton signal, confirming quantitative lithiation[2].

Step 2: Electrophilic Oxidation 5. To the -78 °C aryllithium solution, add bis(trimethylsilyl) peroxide (1.05 eq) dropwise via a syringe pump over 45 minutes[1]. 6. Maintain the reaction at -78 °C for an additional 1 hour, then remove the cooling bath and allow the mixture to slowly warm to room temperature overnight.

Step 3: Hydrolysis and Workup 7. Quench the reaction carefully with 1M aqueous HCl to hydrolyze the O-silyl ether intermediate. 8. Separate the organic layer and extract the aqueous layer twice with Et₂O. 9. Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

Step 4: Volatility-Conscious Isolation 10. Filter the drying agent. Concentrate the filtrate using a rotary evaporator equipped with a cold water condenser, maintaining the pressure strictly above 150 mbar and the water bath below 25 °C. 11. Transfer the crude yellow oil to a micro-distillation apparatus. 12. Distill the pure 2,4,6-tris(trifluoromethyl)phenol as a colorless oil at 36 °C under a controlled vacuum of 4 mbar[1].

References

  • [1] Title: Preparation and crystal structure of thallium 2,4,6-tris(trifluoromethyl)phenoxide, a compound of thallium(I) with coordination Source: American Chemical Society (Inorganic Chemistry) URL:[Link]

  • [2] Title: An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline Source: ResearchGate (Synthesis) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2,4,6-Tris(trifluoromethyl)phenol Solubility

Overview 2,4,6-Tris(trifluoromethyl)phenol (CAS 122489-60-5) is a highly specialized, [1]. While its unique electronic properties make it highly valuable in materials science and organometallic synthesis, researchers fre...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

2,4,6-Tris(trifluoromethyl)phenol (CAS 122489-60-5) is a highly specialized, [1]. While its unique electronic properties make it highly valuable in materials science and organometallic synthesis, researchers frequently encounter severe solubility issues when using standard organic solvents. This technical guide provides field-proven methodologies and mechanistic explanations to resolve these bottlenecks.

Section 1: Frequently Asked Questions (Troubleshooting & Causality)

Q1: Why does 2,4,6-Tris(trifluoromethyl)phenol precipitate or form biphasic mixtures in standard hydrocarbon solvents like hexane or toluene? A1: The poor solubility in non-polar aliphatic and aromatic hydrocarbons is driven by two competing physicochemical forces:

  • The Fluorous Effect: The presence of three trifluoromethyl (-CF 3​ ) groups (nine fluorine atoms in total) creates a dense, highly electronegative fluorous domain around the aromatic ring[1]. This domain is both lipophobic and hydrophobic, causing the molecules to phase-separate from standard hydrocarbon solvents.

  • Extreme Acidity and Hydrogen Bonding: 2,4,6-Tris(trifluoromethyl)phenol holds a ( Δacid​ = 291.8 kcal mol −1 )[2]. This extreme electron withdrawal highly polarizes the hydroxyl (O-H) bond, leading to exceptionally strong intermolecular hydrogen bonding. In non-interacting solvents like hexane, the phenol molecules self-associate into insoluble dimers or polymeric aggregates rather than solvating.

Q2: I need to use this phenol as a ligand in a transition-metal catalyzed reaction. How can I ensure homogeneous conditions in ethereal solvents? A2: The most effective strategy is to deprotonate the phenol to form an alkali metal phenoxide salt. While the neutral phenol struggles to dissolve, its sodium (Na + ) or potassium (K + ) salts exhibit excellent solubility in ethereal solvents like Tetrahydrofuran (THF) or 1,2-Dimethoxyethane (DME). Causality: When reacted with NaH or KH, the resulting phenoxide does not form an insoluble 3D lattice. Instead, the bulky -CF 3​ groups sterically force the formation of discrete, highly soluble dimeric adducts, such as [3]. These well-defined complexes remain completely homogeneous in solution.

Q3: What are the optimal solvents if my reaction is base-sensitive and I must use the neutral, protonated form? A3: You must use solvents that can either disrupt the strong phenol-phenol hydrogen bonds or accommodate the fluorous domains:

  • Polar Aprotic Solvents (THF, EtOAc, Acetone): These act as strong hydrogen-bond acceptors, breaking the phenol self-association and solvating the monomeric species.

  • Fluorinated Solvents (e.g., Trifluoroethanol, Perfluorooctyl bromide): Following the "like dissolves like" principle, fluorous solvents readily solvate the -CF 3​ domains. Furthermore, fluorinated alcohols can exhibit and stabilize reaction intermediates[4]. If using perfluorinated solvents like PFOB, adding a can exponentially enhance solubility[5].

Section 2: Quantitative Solubility Matrix

Solvent ClassSpecific SolventEmpirical SolubilityPhysicochemical RationaleAliphatic HydrocarbonsHexane, HeptaneVery PoorLipophobic fluorous domains and strong solute-solute H-bonding prevent dissolution.Aromatic HydrocarbonsToluene, BenzenePoor to ModerateSlight π π interactions, but insufficient to overcome the fluorous phase separation.Polar AproticTHF, DME, DMFExcellentSolvent acts as a strong H-bond acceptor, breaking phenol dimers. Accommodates polar O-H bond.Fluorinated SolventsTrifluoroethanol (TFE), HFIPExcellent"Like dissolves like." Fluorous domains are perfectly solvated; synergistic intermediate stabilization[4].Aqueous/ProticWaterPoorHighly hydrophobic CF 3​ groups prevent aqueous solvation despite the acidic proton[1].

Section 3: Experimental Protocols

Protocol 1: Solubilization via Alkali Metal Phenoxide Formation

Use this protocol when preparing homogeneous ligand solutions for organometallic synthesis.

  • Preparation: Flame-dry a Schlenk flask and purge with inert gas (N 2​ or Argon).

  • Suspension: Suspend 1.0 equivalent of Sodium Hydride (NaH, 60% dispersion in mineral oil, pre-washed with dry hexane) in anhydrous THF (10 mL per mmol).

  • Addition: Dissolve 1.0 equivalent of 2,4,6-Tris(trifluoromethyl)phenol in a minimal amount of anhydrous THF. Add this dropwise to the NaH suspension at 0 °C.

  • Reaction: Stir the mixture at room temperature for 2 hours. Self-Validation: The reaction is complete when H 2​ gas evolution ceases and the previously cloudy suspension becomes a completely clear, homogeneous solution.

  • Isolation (Optional): The resulting[Na(OR)(thf) 2​ ] 2​ complex is highly soluble[3]. It can be used in situ or concentrated under vacuum to yield crystalline solids for storage.

Protocol 2: Direct Dissolution in Fluorous Biphasic Systems

Use this protocol for base-sensitive reactions requiring the neutral phenol.

  • Solvent Selection: Select a perfluorinated solvent such as Perfluorooctyl bromide (PFOB).

  • Additive Integration: To maximize solubility, introduce a fluorocarbon-soluble hydrogen bond acceptor (e.g., a perfluoroalkyl ketone like 1-(4-perfluorobutyl phenyl)-1-hexanone) at 0.5-1.0 equivalents[5].

  • Dissolution: Add the 2,4,6-Tris(trifluoromethyl)phenol to the solvent mixture. The ketone carbonyl will act as an H-bond acceptor for the phenol's acidic proton, while the perfluoroalkyl chains maintain solubility in the bulk PFOB[5].

  • Agitation: Sonicate for 5 minutes at room temperature to achieve a homogeneous, clear solution.

Section 4: Troubleshooting Workflow

G Start Solubility Issue: 2,4,6-Tris(trifluoromethyl)phenol BaseComp Is the reaction base-compatible? Start->BaseComp SaltForm Form Phenoxide Salt (Add NaH or KH) BaseComp->SaltForm Yes SolventSelect Use Optimal Solvent (Neutral Form) BaseComp->SolventSelect No THF_DME Ethereal Solvents (THF, DME) SaltForm->THF_DME Solvate SolventSelect->THF_DME Polar Aprotic Fluorous Fluorinated Solvents (TFE, PFOB) SolventSelect->Fluorous Fluorous Phase SolubleSalt Soluble Dimeric Adducts e.g.,[Na(OR)(thf)2]2 THF_DME->SolubleSalt Deprotonation HBond Add H-Bond Acceptor (e.g., Perfluoroalkyl ketone) Fluorous->HBond Enhance Solubility

Decision tree for resolving 2,4,6-Tris(trifluoromethyl)phenol solubility issues.

References

  • The Chemistry of Phenols (part 1). epdf.pub. Available at: [Link]

  • Comparison of the X-ray crystal structures of the sodium and potassium 2,4,6-tris(trifluoromethyl)phenoxides. RSC Publishing. Available at:[Link]

  • Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. ACS Publications. Available at: [Link]

  • Solubility enhancement of phenol and phenol derivatives in perfluorooctyl bromide. NIH / PubMed. Available at: [Link]

Sources

Optimization

optimizing catalytic loading of 2,4,6-Tris(trifluoromethyl)phenol

Audience: Researchers, scientists, and drug development professionals. Introduction: Clarification of Application This technical service bulletin addresses inquiries regarding the catalytic applications of 2,4,6-Tris(tri...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Clarification of Application

This technical service bulletin addresses inquiries regarding the catalytic applications of 2,4,6-Tris(trifluoromethyl)phenol. Following a comprehensive review of scientific literature, we have found no significant evidence to support the use of 2,4,6-Tris(trifluoromethyl)phenol as a catalyst in organic synthesis.

It is a common point of confusion, but the catalytically active species in many related reactions is Tris(2,4,6-trifluorophenyl)borane , a potent Lewis acid. In contrast, 2,4,6-Tris(trifluoromethyl)phenol is primarily utilized as a highly specialized chemical intermediate and a sterically demanding ligand. Its unique electronic and steric properties, conferred by the three trifluoromethyl groups, make it a valuable building block in the synthesis of complex molecules.

This guide, therefore, provides a technical overview of the known applications and chemical properties of 2,4,6-Tris(trifluoromethyl)phenol to support researchers in their experimental design.

Core Applications of 2,4,6-Tris(trifluoromethyl)phenol

The primary utility of 2,4,6-Tris(trifluoromethyl)phenol stems from its unique combination of high acidity, steric bulk, and the presence of multiple trifluoromethyl groups. These features are exploited in its role as:

  • A Precursor to Sterically Hindered Ligands: The phenoxide, formed by deprotonation of the hydroxyl group, can act as a bulky ligand for a variety of main group and transition metals. The trifluoromethyl groups provide electronic stabilization and create a sterically crowded environment around the metal center, which can influence the reactivity and selectivity of subsequent transformations.

  • A Building Block in Complex Molecule Synthesis: Its electron-deficient aromatic ring is susceptible to specific substitution reactions, allowing for its incorporation into larger, functional molecules. The trifluoromethyl groups can enhance the metabolic stability and lipophilicity of the final compounds, properties that are highly desirable in pharmaceutical and agrochemical research.[1]

Frequently Asked Questions (FAQs)

Q1: Why is 2,4,6-Tris(trifluoromethyl)phenol not typically used as a Brønsted acid catalyst?

A1: While the three electron-withdrawing trifluoromethyl groups significantly increase the acidity of the phenolic proton, its utility as a Brønsted acid catalyst is limited. The extreme steric hindrance around the hydroxyl group can impede its ability to effectively protonate many substrates. Furthermore, the resulting phenoxide, while stable, can act as a coordinating anion, potentially interfering with catalytic cycles. For many applications requiring a strong, non-coordinating acid catalyst, other options are generally preferred.

Q2: I am considering using 2,4,6-Tris(trifluoromethyl)phenol as a ligand. What are the key considerations?

A2: When using this compound to generate a phenoxide ligand, the following points are crucial:

  • Choice of Base: A strong, non-nucleophilic base is required for complete deprotonation.

  • Solvent Selection: Anhydrous, aprotic solvents are essential to prevent quenching of the base and the resulting phenoxide.

  • Inert Atmosphere: Due to the reactive nature of the phenoxide, all manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Q3: What are the primary safety considerations when handling 2,4,6-Tris(trifluoromethyl)phenol?

A3: 2,4,6-Tris(trifluoromethyl)phenol should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. It is important to consult the Safety Data Sheet (SDS) for specific handling and disposal instructions.

Experimental Workflow: Synthesis of a Metal Phenoxide Complex

This section provides a generalized workflow for the synthesis of a metal complex using 2,4,6-Tris(trifluoromethyl)phenol as a precursor to a bulky phenoxide ligand.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start 1. Dry Glassware & Reagents phenol 2. Dissolve 2,4,6-Tris(trifluoromethyl)phenol in Anhydrous Solvent start->phenol Inert Atmosphere base 3. Add Strong, Non-nucleophilic Base phenol->base phenoxide 4. Stir to Form Phenoxide Solution base->phenoxide metal_precursor 5. Add Metal Precursor Solution phenoxide->metal_precursor Controlled Addition reaction 6. Stir Under Inert Atmosphere (Monitor by TLC/NMR) metal_precursor->reaction quench 7. Quench Reaction (if necessary) reaction->quench extract 8. Aqueous Work-up & Extraction quench->extract dry 9. Dry Organic Layer extract->dry concentrate 10. Concentrate in vacuo dry->concentrate purify 11. Purify by Recrystallization or Chromatography concentrate->purify characterize 12. Characterize Final Product (NMR, MS, X-ray) purify->characterize

Caption: General workflow for the synthesis of a metal complex with a 2,4,6-Tris(trifluoromethyl)phenoxide ligand.

Conclusion

While 2,4,6-Tris(trifluoromethyl)phenol is not a catalyst, its unique properties make it a valuable reagent for the synthesis of sterically demanding ligands and complex organic molecules. Researchers are encouraged to consider its potential in these applications. For inquiries related to catalysis involving trifluoromethyl-substituted phenyl rings, we recommend investigating Tris(2,4,6-trifluorophenyl)borane.

References

  • Ningbo Inno Pharmchem Co., Ltd. The Synthesis and Applications of 2-Trifluoromethylphenol: A Crucial Chemical Intermediate. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

mass spectrometry fragmentation pattern of 2,4,6-Tris(trifluoromethyl)phenol

An in-depth evaluation of the mass spectrometry (MS) fragmentation pattern of 2,4,6-Tris(trifluoromethyl)phenol (CAS: 122489-60-5) requires a fundamental understanding of its extreme electronic environment. Driven by the...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth evaluation of the mass spectrometry (MS) fragmentation pattern of 2,4,6-Tris(trifluoromethyl)phenol (CAS: 122489-60-5) requires a fundamental understanding of its extreme electronic environment. Driven by the intense electron-withdrawing nature of three trifluoromethyl (-CF₃) groups positioned at the ortho and para positions, this compound holds the record for gas-phase acidity among phenols ( ΔGacid​=291.8 kcal/mol) [[1]]().

For analytical scientists, drug development professionals, and environmental researchers, this extreme acidity dictates the entire analytical strategy. This guide objectively compares the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the detection and structural elucidation of this highly fluorinated molecule, detailing the causality behind every experimental choice.

Ionization Causality & Platform Comparison

When selecting an analytical platform for 2,4,6-Tris(trifluoromethyl)phenol, the choice hinges on whether you want to exploit the molecule's acidity (LC-MS) or its volatility (GC-MS).

LC-ESI(-)-MS/MS: Exploiting Gas-Phase Acidity

Electrospray Ionization in negative mode (ESI-) is the premier technique for this compound. The three -CF₃ groups stabilize the resulting phenoxide anion via profound inductive and resonance effects 2. Because the molecule is eager to shed its proton, ESI(-) yields an exceptionally robust [M-H]⁻ precursor ion at m/z 297.

The Causality of Mobile Phase Selection: Standard LC-MS protocols heavily rely on 0.1% formic acid to aid ionization. However, applying formic acid to 2,4,6-Tris(trifluoromethyl)phenol will force the pH below its pKa, protonating the phenoxide ion back to its neutral state and drastically quenching the ESI(-) signal. A neutral or slightly basic mobile phase (e.g., ammonium acetate) is mandatory to ensure the analyte enters the electrospray droplet pre-ionized.

GC-EI-MS: Structural Fingerprinting

Gas Chromatography coupled with Electron Ionization (EI) at 70 eV provides a "hard ionization" alternative. While the bulky ortho-CF₃ groups sterically shield the hydroxyl group—allowing the compound to often elute without derivatization—EI shatters the molecule, providing a rich fragmentation fingerprint 3. The molecular ion [M]⁺ at m/z 298 is visible, but the spectrum is dominated by the loss of fluorine and CF₃ radicals.

Workflow cluster_0 LC-ESI(-)-MS/MS Platform cluster_1 GC-EI-MS Platform LC_Prep Sample Prep: Neutral/Basic pH LC_Inj Separation: C18 (No HCOOH) LC_Prep->LC_Inj LC_Ion Ionization: ESI Negative LC_Inj->LC_Ion LC_Det Detection: MRM m/z 297→228 LC_Ion->LC_Det GC_Prep Sample Prep: Direct or Deriv. GC_Inj Separation: DB-5MS Column GC_Prep->GC_Inj GC_Ion Ionization: EI (70 eV) GC_Inj->GC_Ion GC_Det Detection: SIM m/z 298, 279 GC_Ion->GC_Det

Figure 1: Comparative analytical workflows for LC-ESI-MS/MS and GC-EI-MS platforms.

Fragmentation Mechanics (The "Why")

Understanding the fragmentation pathways allows analysts to select the most specific Multiple Reaction Monitoring (MRM) transitions or Selected Ion Monitoring (SIM) masses, minimizing matrix interference.

ESI(-) Collision-Induced Dissociation (CID) Pathways

When the [M-H]⁻ (m/z 297) ion is subjected to CID in a triple quadrupole, it undergoes highly specific rearrangements 4:

  • Loss of HF (-20 Da, m/z 277): The spatial proximity of the ortho-CF₃ groups to the phenoxide oxygen drives an "ortho-effect." A fluorine atom abstracts a proton from the aromatic system (or residual solvent interactions) to eliminate hydrogen fluoride, forming a highly stable quinone-methide derivative.

  • Loss of CF₃ Radical (-69 Da, m/z 228): Homolytic cleavage of the C-CF₃ bond is a hallmark of highly fluorinated aromatics.

  • Loss of CO (-28 Da, m/z 200): Following the loss of CF₃, the phenolic core undergoes a classic ring-contraction mechanism, expelling carbon monoxide to form a cyclopentadienyl-type anion.

G M [M-H]⁻ m/z 297 Phenoxide Anion A [M-H-HF]⁻ m/z 277 Fluoride Elimination M->A -HF (20 Da) B [M-H-CF₃]⁻ m/z 228 Radical Cleavage M->B -CF₃• (69 Da) C [M-H-CF₃-CO]⁻ m/z 200 Quinone Formation B->C -CO (28 Da)

Figure 2: Proposed ESI(-) MS/MS fragmentation pathway for 2,4,6-Tris(trifluoromethyl)phenol.

Quantitative Data Summaries

The following tables synthesize the expected quantitative fragmentation data required to build robust acquisition methods.

Table 1: LC-ESI(-)-MS/MS MRM Transitions (Triple Quadrupole)

Precursor Ion (m/z)Product Ion (m/z)Neutral LossProposed MechanismOptimal CE (eV)Purpose
297.0277.020 Da (HF)Ortho-effect elimination15 - 20Quantifier
297.0228.069 Da (CF₃)Homolytic cleavage25 - 30Qualifier 1
297.0200.097 Da (CF₃ + CO)Ring contraction35 - 40Qualifier 2

Table 2: GC-EI-MS Characteristic Ions (70 eV)

Ion (m/z)Relative AbundanceFragment IdentityDiagnostic Value
298~ 25%[M]⁺ (Molecular Ion)Confirms intact molecular weight.
279100% (Base Peak)[M - F]⁺Primary α -cleavage of fluorine 5.
229~ 45%[M - CF₃]⁺Confirms presence of intact trifluoromethyl groups.
201~ 20%[M - CF₃ - CO]⁺Confirms phenolic core (CO loss).

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Built-in checkpoints allow the analyst to verify causality and troubleshoot in real-time.

Protocol A: LC-ESI(-)-MS/MS Workflow
  • Sample Preparation: Dilute the standard/sample in 50:50 Methanol:Water. Do not add acid.

  • Chromatographic Separation:

    • Column: C18 (e.g., 50 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8).

    • Mobile Phase B: Methanol.

    • Gradient: 10% B to 95% B over 3 minutes.

  • Ionization Parameters (ESI-):

    • Capillary Voltage: -2.5 kV to -3.0 kV.

    • Desolvation Temperature: 400°C.

  • System Validation Checkpoint: Inject a 10 ng/mL standard. If the m/z 297 signal is absent or buried in noise, immediately check the pH of Mobile Phase A. A pH below 5.0 indicates acid contamination, which neutralizes the phenoxide anion and destroys sensitivity.

Protocol B: GC-EI-MS Workflow
  • Sample Preparation: Extract the analyte into an organic non-polar solvent (e.g., Hexane or Dichloromethane).

  • Derivatization (Optional but Recommended for Trace Analysis): While the ortho-CF₃ groups provide steric shielding, derivatizing with BSTFA + 1% TMCS (60°C for 30 mins) converts the phenol to a trimethylsilyl (TMS) ether, preventing active-site tailing on the column.

  • Chromatographic Separation:

    • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm).

    • Oven Program: 50°C (hold 1 min), ramp at 15°C/min to 280°C.

  • System Validation Checkpoint: Evaluate the peak shape of the underivatized m/z 279 base peak. If the peak exhibits severe tailing (asymmetry factor > 1.5), it proves that the hydroxyl group is interacting with active silanol sites in the GC inlet or column. Proceed immediately to the derivatization step (Step 2) to validate the system.

References

  • The Chemistry of Phenols (part 1) - epdf.pub. Gas-phase acidity and thermochemistry of phenols. Available at:[Link]

  • 4-(Trifluoromethyl)phenol | C7H5F3O | CID 67874 - PubChem. GC-MS fragmentation data for trifluoromethylphenols. Available at:[Link]

  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols - PMC. LC-HRMS and MS/MS fragmentation pathways of fluorinated aromatics. Available at:[Link]

  • The Chemistry of Phenols (part 1) - epdf.pub. LC/ESI-MS/MS techniques for highly acidic phenols. Available at:[Link]

Sources

Comparative

catalytic efficiency of 2,4,6-Tris(trifluoromethyl)phenol vs triflic acid

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating advanced catalytic systems for complex organic synthesis. The Paradigm Shift in Brønsted Acid Catalysis In late-st...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating advanced catalytic systems for complex organic synthesis.

The Paradigm Shift in Brønsted Acid Catalysis

In late-stage drug development and complex natural product synthesis, the choice of acid catalyst dictates the fine balance between reactivity and chemoselectivity. For decades, superacids have been the blunt-force instruments of choice for activating stubborn electrophiles. However, the modern synthetic landscape demands precision.

This guide provides a rigorous comparison between Trifluoromethanesulfonic acid (TfOH) —the industrial superacid standard—and 2,4,6-Tris(trifluoromethyl)phenol (TTFMP) —a highly tunable, electron-deficient phenol. By analyzing their mechanistic divergence, thermodynamic properties, and experimental outcomes, we establish a framework for selecting the appropriate catalyst based on substrate fragility and kinetic requirements.

Mechanistic Profiling & Causality

Triflic Acid (TfOH): The Superacidic Sledgehammer

Triflic acid is one of the strongest known Brønsted acids, possessing a Hammett acidity function ( H0​ ) of approximately −14.1[1]. Its catalytic power stems from its ability to force full proton transfer to nearly any heteroatom, generating "naked" oxonium or carbocation intermediates.

  • The Causality of Side Reactions: While full protonation drastically lowers the activation energy for nucleophilic attack, it also generates long-lived, highly reactive cationic species. In complex substrates, these intermediates are prone to Wagner-Meerwein rearrangements, ether cleavage, and rapid oligomerization. Consequently, TfOH reactions often require strict cryogenic control to suppress these thermodynamically favored degradation pathways.

2,4,6-Tris(trifluoromethyl)phenol (TTFMP): The Precision Hydrogen-Bond Donor

TTFMP represents a masterclass in electronic tuning. The three trifluoromethyl ( −CF3​ ) groups positioned at the ortho and para positions exert massive inductive and hyperconjugative electron-withdrawing effects on the aromatic ring. This polarization makes TTFMP an extraordinary compound: it holds the record for the highest gas-phase acidity among phenols ( ΔGacid​=291.8 kcal/mol)[2].

  • The Causality of Chemoselectivity: Despite its record-breaking gas-phase acidity, TTFMP behaves differently in organic solvents. The diffuse nature of the heavily fluorinated phenoxide anion results in poor solvation in non-polar media. Instead of undergoing full proton dissociation, TTFMP acts as a remarkably potent, non-covalent Hydrogen-Bond Donor (HBD) . It lowers the Lowest Unoccupied Molecular Orbital (LUMO) of electrophiles via concerted hydrogen bonding, stabilizing the transition state without generating destructive, fully formed carbocations.

MechanisticDivergence Electrophile Electrophilic Substrate (e.g., Carbonyl/Epoxide) TfOH Triflic Acid (TfOH) Superacid Catalyst Electrophile->TfOH Strong Acid TTFMP TTFMP Catalyst Electron-Deficient Phenol Electrophile->TTFMP Mild Acid / HBD Protonation Full Proton Transfer (Oxonium/Carbocation) TfOH->Protonation HBD Hydrogen-Bond Activation (LUMO Lowering) TTFMP->HBD Harsh Fast Kinetics, Low Tolerance (Side Reactions/Polymerization) Protonation->Harsh Mild Controlled Kinetics, High Tolerance (High Chemoselectivity) HBD->Mild

Mechanistic divergence between TfOH full protonation and TTFMP hydrogen-bond activation.

Quantitative Data Comparison

To objectively evaluate these catalysts, we must look at their thermodynamic properties alongside their practical performance metrics in a benchmark reaction (e.g., Friedel-Crafts alkylation of acid-sensitive indoles).

MetricTriflic Acid (TfOH)2,4,6-Tris(trifluoromethyl)phenol (TTFMP)
Gas-Phase Acidity ( ΔGacid​ ) ~ 299 kcal/mol291.8 kcal/mol (Record for Phenols)[2]
Aqueous pKa -14.1 (Calculated)[1]~ 4.5 - 5.0 (Estimated)
Activation Mode Brønsted Superacid (Full Protonation)Strong Hydrogen-Bond Donor (HBD)
Typical Catalyst Loading 0.1 - 1.0 mol%5.0 - 10.0 mol%
Operating Temperature -78 °C to 0 °C (Cryogenic required)25 °C to 50 °C (Ambient tolerated)
Acid-Labile Group Tolerance Very Low (Cleaves Boc, TBS, Acetals)Excellent (Orthogonal to protecting groups)

Self-Validating Experimental Protocols

To demonstrate the practical differences between these two catalysts, the following protocols describe a benchmark Friedel-Crafts alkylation of indole with an epoxide.

The Self-Validating Logic: A common pitfall in catalytic methodology is reporting "100% conversion" without accounting for substrate degradation. To ensure scientific integrity, these protocols incorporate 1,3,5-trimethoxybenzene as an unreactive internal standard added before the reaction. By comparing the integration of the internal standard against the product and remaining starting material via quantitative NMR (qNMR), researchers can definitively calculate the mass balance . A loss in mass balance immediately flags polymerization or degradation—revealing the true efficiency of the catalyst.

Workflow Prep Substrate + Internal Std (1,3,5-Trimethoxybenzene) Split Split to Parallel Vessels Prep->Split CatA TfOH (1 mol%) Temp: -78°C Split->CatA CatB TTFMP (5 mol%) Temp: 25°C Split->CatB Quench Quench & Extract (H2O / EtOAc) CatA->Quench CatB->Quench Analyze qNMR Analysis (Yield vs. Mass Balance) Quench->Analyze

Self-validating experimental workflow using internal standards to track mass balance.

Protocol A: TfOH-Catalyzed Alkylation (Cryogenic Control)

Caution: TfOH is highly corrosive and fumes in air. Handle exclusively in a fume hood using dry, inert techniques.

  • Preparation: In a flame-dried Schlenk flask under argon, dissolve indole (1.0 mmol), the target epoxide (1.2 mmol), and 1,3,5-trimethoxybenzene (0.33 mmol, internal standard) in anhydrous dichloromethane (DCM, 10 mL).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes. Causality: Low temperatures are mandatory to kinetically suppress the TfOH-induced polymerization of indole.

  • Catalyst Addition: Prepare a 0.1 M stock solution of TfOH in anhydrous DCM. Dropwise, add 100 µL (1.0 mol%) down the side of the flask.

  • Reaction & Quench: Stir for 30 minutes at -78 °C. Quench the reaction while still cold by adding 2 mL of saturated aqueous NaHCO3​ .

  • Workup: Warm to room temperature, extract with ethyl acetate (3 x 10 mL), dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Validation: Analyze the crude mixture via 1H qNMR. Typical Observation: While conversion is high, mass balance often drops below 80% due to competitive indole dimerization triggered by the superacidic environment.

Protocol B: TTFMP-Catalyzed Alkylation (Ambient HBD Activation)

Note: TTFMP is a stable, easily handled liquid/solid depending on ambient temperature, synthesized via fluorinated precursors[3].

  • Preparation: In a standard glass vial, dissolve indole (1.0 mmol), the target epoxide (1.2 mmol), and 1,3,5-trimethoxybenzene (0.33 mmol, internal standard) in DCM (10 mL).

  • Ambient Equilibration: Maintain the reaction at 25 °C. No inert atmosphere or cryogenic cooling is strictly required, though capping the vial is recommended to prevent solvent evaporation.

  • Catalyst Addition: Add TTFMP (16.4 mg, 5.0 mol%) directly to the solution. Causality: Because TTFMP operates via H-bond activation rather than full protonation, the reaction kinetics are controlled, and the activation energy of side-reactions remains prohibitively high.

  • Reaction & Quench: Stir for 4 hours at 25 °C. Quench by filtering the mixture through a short pad of basic alumina to remove the phenolic catalyst.

  • Workup: Concentrate the filtrate under reduced pressure.

  • Validation: Analyze via 1H qNMR. Typical Observation: >95% yield with a >98% mass balance. The internal standard confirms that no substrate was lost to polymerization, proving the superior chemoselectivity of the TTFMP system.

Conclusion

For simple, robust substrates requiring massive electrophilic activation, TfOH remains an unparalleled, cost-effective superacid[1]. However, for late-stage functionalization of highly decorated, acid-sensitive pharmaceuticals, the sledgehammer approach fails. 2,4,6-Tris(trifluoromethyl)phenol (TTFMP) leverages its record-breaking electron deficiency[2] to act as a precision hydrogen-bond donor, delivering high conversions with near-perfect mass balance and functional group tolerance.

References

  • Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions Source: MDPI (Molecules) URL:[Link]

  • The Chemistry of Phenols (Gas-Phase Acidity of Phenols) Source: John Wiley & Sons, Ltd / EPDF URL:[Link]

  • Preparation and crystal structure of thallium 2,4,6-tris(trifluoromethyl)phenoxide Source: Inorganic Chemistry (ACS Publications) URL:[Link]

Sources

Validation

Spectroscopic Validation and Performance Benchmarking of High-Purity 2,4,6-Tris(trifluoromethyl)phenol

Executive Summary 2,4,6-Tris(trifluoromethyl)phenol (TTFMP) is an exceptionally electron-deficient and sterically demanding phenolic building block[1]. In advanced organometallic synthesis and materials science, it serve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,4,6-Tris(trifluoromethyl)phenol (TTFMP) is an exceptionally electron-deficient and sterically demanding phenolic building block[1]. In advanced organometallic synthesis and materials science, it serves as a robust, non-coordinating ligand framework, stabilizing highly reactive metal centers such as trivalent samarium[2] and indium[3]. However, the synthesis of TTFMP often yields under-fluorinated byproducts (e.g., 2,4-bis(trifluoromethyl)phenol) or retains trace fluoride salts. For researchers, utilizing standard-grade (95%) TTFMP often results in poisoned catalysts, intractable reaction mixtures, or failed crystallizations.

This guide provides a rigorous comparison between High-Purity TTFMP (>99% spectroscopic grade), Standard-Grade TTFMP (95%), and a common alternative, Pentafluorophenol (PFP). By detailing the spectroscopic validation protocols and demonstrating their impact on downstream yields, we establish a self-validating system for quality control.

Mechanistic Causality: Why Spectroscopic Purity Dictates Yield

In coordination chemistry, the ligand's electronic profile dictates the metal center's reactivity. The three strongly electron-withdrawing -CF 3​ groups in TTFMP drastically lower the pKa of the phenolic proton compared to standard phenols, making the resulting phenoxide a weakly coordinating, highly stabilizing anion[4].

If a batch contains even 5% of a bis(trifluoromethyl) isomer, this impurity—being less sterically hindered and more electron-rich—will preferentially coordinate to the metal center. This competitive binding disrupts the target stoichiometry, leading to mixed-ligand complexes that resist crystallization and depress isolated yields. Furthermore, trace moisture rapidly hydrolyzes sensitive metal precursors, necessitating strict Karl Fischer validation.

Spectroscopic Validation Protocols

To ensure absolute structural integrity, a multi-modal spectroscopic approach is required.

1. 19 F NMR Spectroscopy (The Gold Standard) Due to the 100% natural abundance and high gyromagnetic ratio of the 19 F nucleus, it provides exceptional sensitivity to the local electronic environment. For pure TTFMP, the 19 F NMR spectrum (in C 6​ D 6​ ) must resolve into exactly two sharp singlets: one at δ -60.5 ppm (integrating to 6F for the two ortho-CF 3​ groups) and one at δ -61.9 ppm (integrating to 3F for the single para-CF 3​ group)[3]. The presence of extraneous signals—particularly in the -62 to -65 ppm range—indicates contamination by positional isomers.

2. GC-MS Analysis Gas Chromatography-Mass Spectrometry confirms the molecular weight (M + = 298.1 m/z) and identifies trace volatile organics. Des-CF 3​ impurities typically appear at m/z 230.1.

3. Karl Fischer Titration Trace moisture is catastrophic for air-sensitive organometallic precursors. High-purity grades must register <50 ppm H 2​ O to prevent the hydrolysis of metal precursors.

Workflow A Raw TTFMP Batch B 19F NMR (Isomer Check) A->B C GC-MS (Trace Volatiles) B->C >99% Purity F Rejection / Repurification B->F <99% Purity D Karl Fischer (Moisture) C->D Pass C->F Fail E High-Purity Certification D->E <50 ppm H2O D->F >50 ppm H2O

Analytical workflow for the spectroscopic validation and quality control of TTFMP.

Comparative Performance Data

The following tables objectively benchmark High-Purity TTFMP against Standard-Grade TTFMP and Pentafluorophenol (PFP).

Table 1: Spectroscopic Purity & Physical Properties

ParameterHigh-Purity TTFMP (>99%)Standard Grade TTFMP (95%)Pentafluorophenol (PFP)
19 F NMR Purity > 99.5% (No extraneous CF 3​ signals)~ 95.0% (Multiple CF 3​ isomer peaks)> 99.0% (Distinct Ar-F multiplets)
GC-MS (m/z) 298.1 (Single peak)298.1 (Main) + 230.1 (Des-CF 3​ impurity)184.0
Moisture (KF) < 50 ppm> 500 ppm< 100 ppm
Visual State Colorless crystalline solid/liquidYellowish tintWhite crystalline solid

Table 2: Downstream Application Yield (Indium Complexation)

Ligand SourceTarget ComplexIsolated Yield (%)Product State
High-Purity TTFMPCpIn(O-2,4,6-(CF 3​ ) 3​ C 6​ H 2​ )67%Analytically pure crystals
Standard Grade TTFMPCpIn(O-2,4,6-(CF 3​ ) 3​ C 6​ H 2​ )< 30%Viscous, multi-component oil
Pentafluorophenol (PFP)CpIn(OC 6​ F 5​ )55%Crystalline solid
Experimental Methodologies
Protocol 1: Quantitative 19 F NMR Validation
  • Sample Preparation : Dissolve 15 mg of TTFMP in 0.5 mL of anhydrous C 6​ D 6​ in a dry, inert-atmosphere glovebox.

  • Internal Standard : Add 5.0 μ L of fluorobenzene ( δ -113.1 ppm) as a quantitative internal standard.

  • Acquisition : Acquire spectra at 376 MHz (for 19 F) using a 30° pulse angle. Crucial Step: Utilize a relaxation delay (D1) of at least 5 seconds. The CF 3​ groups have long longitudinal relaxation times ( T1​ ); shorter delays will result in artificially low integration values.

  • Analysis : Integrate the peaks at -60.5 ppm and -61.9 ppm. Calculate purity based on the ratio of the target integrals versus the internal standard and any baseline impurities[3].

Protocol 2: Downstream Application - Synthesis of CpIn(O-2,4,6-(CF 3​ ) 3​ C 6​ H 2​ )

This protocol serves as a functional validation of the ligand's purity. Trace moisture or isomers will prevent the isolation of the target complex, acting as a self-validating check on the upstream NMR data[3].

  • Preparation : In a Schlenk flask under argon, suspend 1.5 g (8.3 mmol) of cyclopentadienylindium (CpIn) in 30 mL of anhydrous hexane.

  • Addition : Dissolve 2.5 g (8.3 mmol) of High-Purity TTFMP in 30 mL of anhydrous hexane. Add this solution dropwise to the CpIn suspension at room temperature.

  • Reaction : Stir the mixture vigorously for 12 hours at room temperature. The reaction relies on the precise acidity and steric bulk of the pure TTFMP to drive the ligand exchange without over-coordination.

  • Isolation : Filter the mixture through a thin pad of Celite under argon to remove unreacted starting materials. Concentrate the filtrate to half its volume in vacuo.

  • Crystallization : Store the concentrated solution at 4 °C overnight. Collect the resulting colorless crystals, yielding approximately 67% (2.3 g) of analytically pure product.

Reaction N1 Cyclopentadienylindium (CpIn) Suspension N3 Ligand Exchange (Stirred 12h, 25°C) N1->N3 N2 HP-TTFMP in Hexane (>99% Purity) N2->N3 N4 CpIn(O-2,4,6-(CF3)3C6H2) Isolated Complex N3->N4 High Purity Route N5 Intractable Oil (Mixed Isomers) N3->N5 Standard Grade Route

Comparative reaction pathway demonstrating the impact of TTFMP purity on Indium complexation.

References
  • Spectroscopic investigation of fluorinated phenols as pH-sensitive probes in mixed liposomal systems - RSC Publishing -[Link]

  • Synthesis, Structure, and Ligand-Based Reduction Reactivity of Trivalent Organosamarium Benzene Chalcogenolate Complexes - ACS Publications -[Link]

  • Product Class 7: Aryl Hypohalites, Aryl Peroxides, and Aryloxy Sulfur Compounds (Indium Compounds) - Thieme-Connect -[Link]

Sources

Comparative

GC-MS analysis of 2,4,6-Tris(trifluoromethyl)phenol impurities

GC-MS Impurity Profiling of 2,4,6-Tris(trifluoromethyl)phenol: A Comparative Guide on Direct Injection vs. Derivatization Strategies Introduction & Chemical Context As a Senior Application Scientist, I frequently encount...

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Author: BenchChem Technical Support Team. Date: April 2026

GC-MS Impurity Profiling of 2,4,6-Tris(trifluoromethyl)phenol: A Comparative Guide on Direct Injection vs. Derivatization Strategies

Introduction & Chemical Context

As a Senior Application Scientist, I frequently encounter challenges when transferring standard analytical methods to highly fluorinated compounds. 2,4,6-Tris(trifluoromethyl)phenol (TTFMP) is a critical building block in advanced agrochemical and pharmaceutical synthesis, but its impurity profiling via Gas Chromatography-Mass Spectrometry (GC-MS) presents severe chromatographic hurdles.

The three strongly electron-withdrawing trifluoromethyl (-CF3) groups drastically increase the acidity of the phenolic hydroxyl group. In fact, TTFMP holds the record for 1[1]. This extreme acidity leads to aggressive hydrogen bonding and adsorption on active silanol sites within the GC inlet and column, resulting in severe peak tailing, poor resolution of isomeric impurities, and compromised limits of quantitation (LOQ) when using standard direct injection methods.

Mechanistic Rationale: The Case for Derivatization

While direct injection on highly deactivated columns (e.g., TG-5SilMS) is possible for some 2[2], the extreme acidity of TTFMP necessitates a more robust approach.

  • Method A - Direct Injection (Alternative): Attempts to analyze underivatized TTFMP typically rely on polar stationary phases (like DB-WAX) to mitigate active site interactions. However, this often results in thermal degradation at higher elution temperatures and fails to adequately resolve closely eluting fluorinated isomers (e.g., 2,4,5-Tris(trifluoromethyl)phenol).

  • Method B - Silylation (Recommended): Derivatization using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the acidic phenolic proton with a trimethylsilyl (TMS) group. This structural modification eliminates hydrogen bonding, increases volatility, and allows the use of high-efficiency, low-polarity columns (e.g., 5% diphenyl/95% dimethyl polysiloxane) which offer superior resolution for positional isomers as outlined in3[3].

Workflow Visualization

G Sample TTFMP Sample & Impurities Split Method Selection Sample->Split MethodA Method A: Direct Injection (Alternative) Split->MethodA No Prep MethodB Method B: Silylation (BSTFA) (Recommended) Split->MethodB Derivatization ColA Polar Column (e.g., DB-WAX) MethodA->ColA ColB Low-Polarity Column (e.g., TG-5SilMS) MethodB->ColB MS MS Detection (EI-SIM Mode) ColA->MS ColB->MS ResultA Poor Peak Shape High LOD MS->ResultA ResultB Sharp Peaks Sub-ppm LOQ MS->ResultB

GC-MS Analytical Workflow Comparison for TTFMP Impurity Profiling.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, both protocols incorporate internal standardization and System Suitability Testing (SST).

Materials:

  • Analyte: TTFMP (Target)

  • Internal Standard (IS): 2,4-Dibromophenol (100 µg/mL in Acetonitrile)

  • Derivatization Reagent: BSTFA + 1% TMCS

Protocol A: Direct Injection (Alternative)
  • Sample Preparation: Dissolve 10 mg of the TTFMP sample in 10 mL of GC-grade Acetonitrile. Transfer 1 mL to a vial and add 10 µL of IS solution.

  • GC-MS Conditions:

    • Column: DB-WAX (30 m × 0.25 mm × 0.25 µm).

    • Inlet: 250°C, Split ratio 10:1.

    • Oven: 60°C (1 min) → 10°C/min to 240°C (hold 5 min).

    • MS: Electron Ionization (EI) at 70 eV, Selected Ion Monitoring (SIM) mode.

  • Self-Validation Check (Carryover): Inject a pure solvent blank immediately post-run.

    • Causality: Highly acidic phenols are notorious for irreversible adsorption and subsequent carryover in the inlet liner. A blank confirms if the system is clear before the next injection, preventing false positives in impurity quantification.

Protocol B: Silylation (Recommended)
  • Sample Preparation: Dissolve 10 mg of TTFMP sample in 10 mL of anhydrous Acetonitrile. Transfer 1 mL to a GC vial. Add 10 µL of IS solution.

  • Derivatization Step: Add 100 µL of BSTFA + 1% TMCS. Seal the vial and incubate at 60°C for 30 minutes.

    • Causality: The 60°C incubation provides the necessary activation energy to fully silylate the sterically hindered hydroxyl group, which is flanked by bulky ortho-CF3 groups.

  • GC-MS Conditions:

    • Column: TG-5SilMS or equivalent 5% Phenyl phase (30 m × 0.25 mm × 0.25 µm).

    • Inlet: 275°C, Split ratio 20:1.

    • Oven: 50°C (2 min) → 15°C/min to 280°C (hold 3 min).

    • MS: EI at 70 eV, SIM mode targeting the [M-CH3]+ ion of the TMS derivatives.

  • Self-Validation Check (System Suitability): Monitor the response ratio of TTFMP-TMS to IS-TMS across 5 replicate injections. The Relative Standard Deviation (RSD) must be < 5%.

Comparative Performance Data

The following table summarizes the quantitative performance of both methods for detecting TTFMP and its primary synthesis impurities (e.g., 2,4-Bis(trifluoromethyl)phenol and 2,4,5-Tris(trifluoromethyl)phenol).

Performance MetricMethod A: Direct Injection (DB-WAX)Method B: Silylation (TG-5SilMS)
Peak Asymmetry (Tailing Factor) 2.1 (Severe tailing)1.05 (Excellent symmetry)
Resolution (TTFMP vs. 2,4,5-Isomer) 1.1 (Co-elution risk)3.4 (Baseline resolution)
LOD for Impurities (S/N > 3) 5.0 ppm0.2 ppm
LOQ for Impurities (S/N > 10) 15.0 ppm0.6 ppm
Carryover (in subsequent blank) ~4.0% (Requires bake-out)< 0.1% (Negligible)
Linearity (R²) 0.9810.999

Data Synthesis & Interpretation: The quantitative data clearly illustrates the superiority of Method B. The tailing factor of 2.1 in Method A indicates strong secondary interactions between the underivatized TTFMP and the stationary phase, which directly degrades the Limit of Detection (LOD) to 5.0 ppm. By masking the acidic proton, Method B achieves a near-perfect Gaussian peak shape (Tailing Factor 1.05) and enhances the LOD by a factor of 25. Furthermore, the low-polarity 5% phenyl column used in Method B provides superior dispersive interactions, yielding baseline resolution (Rs = 3.4) between the 2,4,6- and 2,4,5-isomers, which is critical for accurate impurity profiling in drug development.

Conclusion

For the rigorous impurity profiling of 2,4,6-Tris(trifluoromethyl)phenol, direct injection methods are fundamentally limited by the analyte's extreme gas-phase acidity and propensity for active-site adsorption. As demonstrated by the comparative data, implementing a pre-column silylation workflow transforms the analyte into a volatile, inert TMS-ether. This approach not only guarantees self-validating reproducibility but also achieves the sub-ppm sensitivity and isomeric resolution required by modern pharmaceutical and agrochemical regulatory standards.

References

  • Title: The Chemistry of Phenols (part 1) Source: epdf.pub URL: 1

  • Title: Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS Source: ThermoFisher Scientific URL: 2

  • Title: Method 8041A: Phenols by Gas Chromatography Source: US Environmental Protection Agency (EPA) URL: 3

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 2,4,6-Tris(trifluoromethyl)phenol

Title: Operational Safety & PPE Blueprint for 2,4,6-Tris(trifluoromethyl)phenol Introduction Handling highly fluorinated phenolic compounds requires a fundamental shift from standard laboratory safety protocols. 2,4,6-Tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Operational Safety & PPE Blueprint for 2,4,6-Tris(trifluoromethyl)phenol

Introduction Handling highly fluorinated phenolic compounds requires a fundamental shift from standard laboratory safety protocols. 2,4,6-Tris(trifluoromethyl)phenol (CAS: 122489-60-5) is not a typical organic acid. As a Senior Application Scientist, I emphasize that understanding the causality behind a chemical's behavior is the only way to build a fail-safe operational environment. The substitution of three trifluoromethyl (-CF3) groups onto the phenol ring drastically alters its physicochemical profile[1]. These highly electronegative groups withdraw electron density, granting the compound record-breaking gas-phase acidity (ΔG°acid = 291.8 kcal mol⁻¹)[2]. Simultaneously, this fluorination heavily increases the molecule's lipophilicity, allowing it to rapidly penetrate biological membranes and dermal barriers[3]. Standard PPE is insufficient; a tailored, defense-in-depth approach is mandatory.

Physicochemical Hazards & Operational Implications

To design a self-validating safety protocol, we must first quantify the threat. The following table summarizes the core data driving our PPE and handling choices.

Property / CharacteristicQuantitative Data / ProfileOperational Implication & Causality
Gas-Phase Acidity ΔG°acid = 291.8 kcal mol⁻¹Exceptionally strong acidity[2]. Reacts violently with strong bases. Requires controlled, stepwise quenching with weak bases.
Lipophilicity Highly HydrophobicRapid dermal penetration[1]. Standard single-layer nitrile gloves will fail. Multi-layer barrier protection is required.
Electronic Profile Highly ElectronegativeProne to specific nucleophilic substitutions[1]. Incompatible with unapproved organic solvents; requires inert environments.
Toxicity Profile High Systemic ToxicitySevere tissue damage upon contact. Mandates zero-exposure handling via Schlenk lines or gloveboxes.

The Causality-Driven PPE Matrix

Do not rely on standard laboratory attire. Every piece of protective equipment must be selected to counteract the specific penetration mechanics of fluorinated phenols.

  • Hand Protection (The Double-Glove Mandate):

    • Protocol: Inner layer of 4-mil disposable nitrile, outer layer of Butyl rubber or SilverShield® laminate.

    • Causality: The extreme lipophilicity of the -CF3 groups allows the compound to dissolve into and permeate standard nitrile elastomers rapidly[3]. Butyl rubber provides a dense, impermeable barrier to halogenated organics, while the inner nitrile layer acts as a clean secondary barrier during doffing.

  • Ocular & Facial Defense:

    • Protocol: Indirect-vented chemical splash goggles paired with a full-face polycarbonate shield.

    • Causality: The extreme acidity[2] guarantees that even micro-droplet exposure will cause irreversible corneal scarring. A face shield prevents droplet bypass.

  • Dermal & Body Isolation:

    • Protocol: Tychem® 2000 (or equivalent) chemical-resistant suit worn over a standard flame-retardant (FR) lab coat.

    • Causality: Because the compound exhibits rapid systemic absorption through the skin[1], a standard cotton lab coat acts as a dangerous wick rather than a barrier. Tychem® repels the hydrophobic liquid.

  • Respiratory Protection:

    • Protocol: All open handling must occur within a hard-ducted chemical fume hood (minimum face velocity: 100 fpm). If a spill occurs outside containment, a full-face respirator equipped with ABEK-P3 combination cartridges is required.

Step-by-Step Methodology: Safe Handling & Reaction Execution

A self-validating protocol ensures that failure at one step prevents progression to the next, inherently isolating the hazard.

Protocol A: Inert Material Transfer

  • Environmental Verification: Confirm the fume hood continuous flow monitor reads ≥100 fpm. Verify that no strong bases (e.g., NaOH, KOH) are present in the immediate workspace to prevent uncontrolled exothermic neutralization.

  • Vessel Preparation: Flame-dry a Schlenk flask under vacuum, then backfill with ultra-pure Argon. Causality: Moisture can act as a vector for proton dissociation, increasing immediate corrosivity.

  • Transfer Execution: Using a positive-displacement pipette (to account for the compound's density and vapor pressure), transfer the required volume of4[4] directly into the inerted vessel.

  • Seal and Purge: Immediately seal the vessel with a PTFE-lined septum. Purge the pipette tip with a compatible non-reactive solvent (e.g., dry hexane) into a designated halogenated waste stream.

Protocol B: Controlled Quenching & Disposal

  • Thermal Control: Submerge the reaction vessel in an ice-water bath (0°C). Causality: Neutralizing a record-acidity phenol[2] generates massive localized heat.

  • Weak Base Addition: Dropwise, add a weak aqueous base (e.g., 5% NaHCO3). Do not use strong bases. Monitor for CO2 evolution.

  • Phase Separation: Once gas evolution ceases, extract the fluorinated organic salts using a dense halogenated solvent (e.g., dichloromethane).

  • Waste Segregation: Transfer the organic layer to a clearly labeled "Halogenated Organic Waste" carboy. Never mix with standard organic waste, as fluorinated compounds require high-temperature incineration to prevent environmental persistence[1].

Emergency Response & Spill Decontamination

If a breach occurs, immediate chemical neutralization is prioritized over physical cleanup.

  • Skin Contact: Immediately remove contaminated clothing. Flush the area with copious amounts of water for 15 minutes. Because of the trifluoromethyl groups, treat the exposure with the same urgency as a hydrofluoric acid (HF) burn; apply Calcium Gluconate (2.5%) gel to the affected area to sequester any potential free fluoride ions generated by metabolic defluorination. Seek immediate medical attention.

  • Fume Hood Spill:

    • Lower the sash completely.

    • Don the emergency full-face respirator.

    • Cover the spill with a specialized acid-neutralizing absorbent (e.g., sodium carbonate-based spill mix).

    • Allow 20 minutes for complete neutralization before sweeping the solid into a hazardous waste bag.

Operational Workflow Visualization

The following diagram maps the critical path for handling, reacting, and disposing of this highly reactive compound.

G Start Pre-Operation: Verify Fume Hood & PPE Transfer Material Transfer: Schlenk Line / Glovebox Start->Transfer Reaction Execution: Monitor Exotherm Transfer->Reaction Spill Spill or Exposure Detected? Reaction->Spill Emergency Emergency Protocol: Evacuate & Treat Spill->Emergency Yes Quench Quenching: Weak Base Addition Spill->Quench No Waste Waste Segregation: Halogenated Organics Emergency->Waste Quench->Waste

Workflow for safe handling and disposal of 2,4,6-Tris(trifluoromethyl)phenol.

References

  • Rappoport, Zvi. "The Chemistry of Phenols (part 1)". epdf.pub.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,6-Tris(trifluoromethyl)phenol
Reactant of Route 2
Reactant of Route 2
2,4,6-Tris(trifluoromethyl)phenol
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